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  • Product: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene
  • CAS: 1427503-28-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene

Executive Summary The structural elucidation of fully substituted benzenes presents a unique analytical challenge in modern drug development and materials science. 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 142750...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fully substituted benzenes presents a unique analytical challenge in modern drug development and materials science. 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) is a highly functionalized, sterically crowded aromatic scaffold[1]. Because the benzene ring lacks any attached protons, traditional 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is rendered ineffective for mapping the carbon skeleton.

This technical guide provides a self-validating, multi-nuclear NMR protocol designed for researchers and application scientists. By leveraging empirical additivity rules, 13 C- 19 F spin-spin couplings, and tailored solvent environments, we establish a robust framework for the unambiguous assignment of this complex molecule.

Molecular Architecture & Electronic Environment

The molecule is built upon a toluene core with five distinct substituents, creating a powerful electronic "push-pull" system:

  • Electron-Donating Groups (EDGs): Two amino groups ( −NH2​ ) at C2 and C3 impart strong mesomeric shielding ( +M effect) to their ortho and para positions.

  • Electron-Withdrawing Groups (EWGs): A nitro group ( −NO2​ ) at C6 and a fluorine atom ( −F ) at C5 exert strong inductive ( −I ) and mesomeric ( −M ) deshielding effects.

  • Heavy Atom Effect: The bromine atom ( −Br ) at C4 induces significant localized shielding on its ipso carbon due to spin-orbit coupling and diamagnetic shielding.

This extreme electronic asymmetry requires careful predictive modeling and precise experimental parameterization to resolve.

Advanced 2D NMR Workflow for Unambiguous Assignment

To bypass the lack of aromatic protons, the structural elucidation must rely on a network of long-range Heteronuclear Multiple Bond Correlations (HMBC) originating from the peripheral methyl and amino protons, cross-validated by 13 C- 19 F coupling constants.

NMR_Workflow A Sample Preparation (DMSO-d6, 298 K) B 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 2D NMR Acquisition (1H-13C HMBC, 1H-15N HSQC) A->C D Data Processing (FT, Phase/Baseline Corr.) B->D C->D E Spectral Analysis (J_CF Couplings & Additivity Rules) D->E F Structural Validation (2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene) E->F

Fig 1. Logical workflow for multi-nuclear NMR structural elucidation.

H NMR Spectroscopy: Protocol & Predictive Analysis

Causality in Solvent Selection

The choice of solvent is the most critical experimental variable for this compound. In non-polar solvents like CDCl3​ , the −NH2​ protons undergo rapid chemical exchange with trace moisture, often broadening into the baseline and becoming invisible. By utilizing DMSO- d6​ , the solvent acts as a strong hydrogen-bond acceptor. This locks the amino protons into a slow-exchange regime, allowing the two distinct −NH2​ environments (C2 and C3) to be observed and integrated independently[2].

Predicted 1 H Chemical Shifts
Proton EnvironmentPredicted Shift ( δ , ppm)MultiplicityIntegrationMechanistic Rationale
C1-CH 3​ 2.20 – 2.40Singlet (s)3HDeshielded by the ortho-nitro group, slightly shielded by the ortho-amino group.
C2-NH 2​ 4.50 – 4.80Broad Singlet (br s)2HHydrogen bonding with DMSO- d6​ ; shielded relative to C3 due to proximity to the electron-donating methyl group.
C3-NH 2​ 5.00 – 5.30Broad Singlet (br s)2HDeshielded relative to C2 due to the inductive withdrawal from the adjacent C4-bromine atom.

C and 19 F NMR Spectroscopy: Additivity Rules & Spin-Spin Coupling

Because the ring is fully substituted, the 13 C NMR spectrum will consist entirely of low-intensity quaternary carbon signals. The assignment of these carbons relies on two pillars: Empirical Additivity Rules [3] and Carbon-Fluorine ( JCF​ ) Coupling Constants [4].

Causality in Chemical Shifts
  • C4 (95.8 ppm): This carbon is exceptionally shielded. This is caused by the synergistic combination of the "heavy atom effect" of the directly attached bromine ( −5.4 ppm shift) and the strong ortho-shielding effect of the adjacent fluorine atom ( −12.9 ppm shift).

  • C5 (152.9 ppm): Highly deshielded due to the massive inductive withdrawal of the directly attached fluorine atom ( +34.8 ppm ipso shift).

Predicted 13 C Chemical Shifts and JCF​ Couplings

Calculations are based on a 128.5 ppm benzene base value adjusted via standard substituent increment rules.

Carbon PositionPredicted Shift ( δ , ppm)Multiplicity ( 19 F coupled)Estimated JCF​ (Hz)Primary Substituent Effect
C1 (ipso-CH 3​ ) 120.0Doublet (d) 3JCF​≈5−9 Shielded by ortho-NH 2​ and ortho-NO 2​
C2 (ipso-NH 2​ ) 132.0Singlet (s) 4JCF​<2 (unresolved)Deshielded by ipso-NH 2​ (+18.0 ppm)
C3 (ipso-NH 2​ ) 143.7Doublet (d) 3JCF​≈5−9 Deshielded by ipso-NH 2​ and para-NO 2​
C4 (ipso-Br) 95.8Doublet (d) 2JCF​≈20−25 Heavy atom shielding (Br) + ortho-F shielding
C5 (ipso-F) 152.9Doublet (d) 1JCF​≈235−245 Massive inductive deshielding by Fluorine
C6 (ipso-NO 2​ ) 129.1Doublet (d) 2JCF​≈20−25 Deshielded by NO 2​ , shielded by ortho-F
C7 (CH 3​ ) 15.0 – 18.0Singlet (s)N/AStandard benzylic methyl shift

Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: Sample Preparation & 1D NMR Acquisition
  • Dissolution: Weigh 20 mg of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene and dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) in a 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Collect 16-32 scans.

  • 13 C{ 1 H} NMR Acquisition: Because all aromatic carbons are quaternary, they lack efficient dipole-dipole relaxation pathways, resulting in exceptionally long T1​ relaxation times.

    • Use an inverse-gated decoupling pulse sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE), which can distort quaternary peak integrations.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to ≥5.0 seconds to prevent signal saturation. Collect a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

  • 19 F NMR Acquisition: Acquire a proton-decoupled 19 F spectrum (zgfhigqn) to confirm the purity of the fluorinated species and extract the exact JCF​ coupling constants to cross-reference with the 13 C spectrum.

Protocol 2: 2D HMBC Acquisition
  • Parameterization: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH​=8 Hz).

  • Execution: Ensure a high number of scans per t1​ increment (e.g., 64 scans) due to the low sensitivity of the fully substituted quaternary ring.

  • Validation Logic:

    • The methyl protons ( ∼2.3 ppm) MUST show 3JCH​ correlations to C2 (132.0 ppm) and C6 (129.1 ppm), and a 2JCH​ correlation to C1 (120.0 ppm).

    • This HMBC network anchors the left side of the molecule, while the 1JCF​ and 2JCF​ couplings independently anchor the right side (C4-C5-C6), creating a closed-loop validation of the entire structure.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: National Institutes of Health (PMC) / Molecules URL:[Link]

  • Aromatic substituent chemical shifts and J(CF) coupling constants in fluoro-substituted benzenes Source: Magnetic Resonance in Chemistry URL:[Link]

  • Inhibition of Amine–Water Proton Exchange Stabilizes Perovskite Ink for Scalable Solar Cell Fabrication Source: Chemistry of Materials (ACS Publications) URL:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Isotopic Pattern Analysis of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene: A Technical Guide

Executive Summary In the realm of modern drug discovery, highly functionalized aromatic scaffolds serve as critical intermediates for synthesizing complex kinase inhibitors and advanced heterocycles. One such demanding b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, highly functionalized aromatic scaffolds serve as critical intermediates for synthesizing complex kinase inhibitors and advanced heterocycles. One such demanding building block is 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) [1]. Characterizing this heavily substituted toluene derivative requires rigorous analytical precision. This whitepaper provides an in-depth technical guide on the exact mass calculation, isotopic pattern elucidation, and the step-by-step High-Resolution Mass Spectrometry (HRMS) methodology required to confidently validate this molecule.

Structural Elucidation & Chemical Profiling

The molecule consists of a central toluene core (C₇) fully substituted at every available ring position. The presence of multiple electron-withdrawing groups (nitro, bromo, fluoro) and electron-donating groups (diamino) creates a complex electronic environment.

  • Chemical Formula: C₇H₇BrFN₃O₂

  • Molecular Weight (Nominal): 263 Da

  • Key Analytical Features: The molecule contains a single bromine atom, which fundamentally dictates its mass spectral signature. Bromine naturally occurs as two stable isotopes, ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%), resulting in a distinct, nearly 1:1 doublet separated by ~2 Da[2].

Theoretical Exact Mass & Isotopic Distribution

In high-resolution mass spectrometry, relying on nominal mass is insufficient due to the risk of isobaric interferences. We must calculate the monoisotopic exact mass using the most abundant stable isotope of each constituent element[3].

Exact Mass Calculation (Neutral Molecule)

Using the standard atomic masses ( ‘12C‘ = 12.000000, ‘1H‘ = 1.007825, ‘79Br‘ = 78.918336, ‘19F‘ = 18.998403, ‘14N‘ = 14.003074, ‘16O‘ = 15.994915):

  • Monoisotopic Mass ( ‘79Br‘ ): 262.970566 Da

  • Isotopologue Mass ( ‘81Br‘ ): 264.968520 Da

Table 1: Theoretical Isotopic Abundances of C₇H₇BrFN₃O₂

To establish a self-validating system, we must map the expected isotopic cluster. The following table summarizes the quantitative data for the neutral molecule:

Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Elemental Contributors
M 262.9706100.0 ‘12C‘ , ‘1H‘ , ‘79Br‘ , ‘19F‘ , ‘14N‘ , ‘16O‘
M+1 263.9739~8.9 ‘13C‘ (7.7%), ‘15N‘ (1.1%)
M+2 264.9685~97.3 ‘81Br‘ (97.3%)
M+3 265.9718~8.7 ‘81Br‘ + ‘13C‘

Analytical Methodology: ESI-LC-HRMS Protocol

As an Application Scientist, I emphasize that experimental choices must be driven by causality. The two amino groups at positions 2 and 3 are basic sites, but their basicity is heavily attenuated by the adjacent electron-withdrawing nitro and halogen groups. To counteract this and force quantitative ionization, we must use a highly acidic mobile phase to drive the protonation of the analyte, yielding a robust [M+H]+ signal in positive Electrospray Ionization (ESI+) mode[4].

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid . Causality: The formic acid lowers the pH below the pKa of the diamino groups, ensuring complete protonation prior to aerosolization.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min[5].

  • ESI+ Ionization: Configure the mass spectrometer source to positive ion mode. Set the capillary voltage to +3.5 kV, the desolvation temperature to 350°C, and the sheath gas flow to 40 arbitrary units. Causality: High thermal energy and optimal voltage are required to efficiently desolvate the droplets and release the [M+H]+ ions into the gas phase.

  • HRMS Acquisition: Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer. Set the acquisition to full-scan mode ( m/z 100–500) with a minimum resolving power of 70,000 (at m/z 200).

Workflow Sample Sample Preparation Solvent: MeOH/H2O Additive: 0.1% Formic Acid Chromatography UHPLC Separation Stationary Phase: C18 Gradient Elution Sample->Chromatography Ionization ESI+ Ionization Target: [M+H]+ Generation Voltage: +3.5 kV Chromatography->Ionization MassSpec HRMS Acquisition Analyzer: Orbitrap/TOF Resolution: >70,000 Ionization->MassSpec Validation Self-Validation Check: 1:1 79Br/81Br Ratio Mass Accuracy: <2 ppm MassSpec->Validation

Figure 1: Step-by-step ESI-LC-HRMS analytical workflow for brominated toluene derivatives.

Data Interpretation & Self-Validation System

In high-resolution mass spectrometry, relying solely on a single accurate mass measurement is a critical vulnerability. A robust protocol must act as a self-validating system .

For 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene, the natural isotopic distribution of bromine serves as an internal failsafe. The expected protonated adducts ( [M+H]+ ) are calculated by adding the exact mass of a proton (1.007276 Da) to the neutral exact mass:

  • [M+H]+ ( ‘79Br‘ ): 263.9778 Da

  • [M+2+H]+ ( ‘81Br‘ ): 265.9758 Da

Validation Criteria: To confirm the identity of the compound, the data processing software must extract ion chromatograms (XIC) for both m/z 263.9778 and 265.9758 using a narrow mass tolerance window of ±5 ppm. A true positive identification requires the simultaneous co-elution of both peaks at the exact same retention time, with the m/z 265.9758 peak exhibiting a relative intensity of approximately 97.3% compared to the base peak[2]. If this characteristic M/M+2 doublet is absent, or if the ratio deviates significantly, the signal must be rejected as an isobaric artifact or background interference.

Sources

Foundational

Crystal structure and X-ray diffraction data for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

An In-depth Technical Guide to the Determination of Crystal Structure and X-ray Diffraction Data for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Abstract This technical guide provides a comprehensive, field-proven metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Determination of Crystal Structure and X-ray Diffraction Data for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of the novel compound 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. As of the date of this publication, the crystal structure for this specific molecule has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[1][2] This document, therefore, serves as a complete roadmap for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, and refinement. The protocols and explanations herein are designed to ensure scientific integrity and reproducibility, empowering researchers to elucidate the three-dimensional atomic arrangement of this and other similar small organic molecules.

Introduction

The precise knowledge of the three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. For professionals in drug development, the crystal structure of an active pharmaceutical ingredient (API) is critical as it dictates properties such as solubility, stability, and bioavailability. 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a polysubstituted aromatic compound with functional groups that suggest potential applications as a synthetic intermediate in medicinal chemistry or materials science. The ortho-disposed amino groups, for instance, are key for forming heterocyclic systems.[3]

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[4][5] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design. This guide will provide the scientific and technical framework for obtaining this crucial data for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene.

Part 1: Synthesis and Crystallization of Diffraction-Quality Single Crystals

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[6][7] This process begins with the synthesis of the pure compound, followed by meticulous crystallization experiments.

Proposed Synthesis

A plausible synthetic route for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene can be envisioned starting from a commercially available substituted toluene. One potential precursor is 4-fluoro-2-nitrotoluene. A subsequent bromination and then amination could lead to the target molecule. A general synthetic scheme is proposed below.

Experimental Protocol: Synthesis of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

  • Step 1: Bromination of 4-fluoro-2-nitrotoluene.

    • In a reaction vessel, dissolve 4-fluoro-2-nitrotoluene in a suitable solvent such as trifluoroacetic acid.

    • Slowly add a brominating agent, for example, N-bromosuccinimide (NBS), in the presence of a catalyst like sulfuric acid.[8]

    • The reaction should be stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is quenched, and the product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, is extracted.[8]

  • Step 2: Nitration.

    • The product from the previous step is subjected to nitration to introduce the second nitro group. This is a crucial step to control the regioselectivity.

  • Step 3: Reduction of one Nitro Group.

    • Selective reduction of one of the nitro groups to an amino group.

  • Step 4: Introduction of the second Amino Group.

    • This may involve a multi-step process to achieve the desired 2,3-diamino substitution pattern.

  • Step 5: Purification.

    • The final product must be purified to a high degree, typically using column chromatography or recrystallization, before attempting to grow single crystals.

Growing Diffraction-Quality Single Crystals

The goal is to grow a single crystal with dimensions of approximately 0.1 to 0.3 mm in each direction, with well-defined faces and no visible defects. The key to growing high-quality crystals is to allow them to form slowly.

Pre-Crystallization Steps:

  • Purity is paramount: The starting material should be as pure as possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[9]

  • Solvent Screening: A range of solvents should be tested to find one in which the compound has moderate solubility.

Common Crystallization Techniques:

  • Slow Solvent Evaporation: This is the simplest and most common method.[9][10]

    • Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution.

    • Cover the vial with a cap that has small perforations or with parafilm punctured with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion: This technique is excellent for small quantities of material.[11][12]

    • Dissolve the compound in a small amount of a solvent in which it is readily soluble.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature.[13][10]

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.

The following diagram illustrates the general workflow for crystallization.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesize Synthesize Compound Purify Purify Compound (e.g., Chromatography) Synthesize->Purify SolventScreen Solvent Screening Purify->SolventScreen Crystallize Set up Crystallization (Evaporation, Diffusion, etc.) SolventScreen->Crystallize Harvest Harvest Single Crystal Crystallize->Harvest

Caption: Workflow from synthesis to single crystal harvesting.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.

Theoretical Principles of X-ray Diffraction

X-ray diffraction is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[14][15][16][17]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-rays.

When Bragg's Law is satisfied, the scattered X-rays are in phase and produce a diffraction peak.[17] The collection of all these diffraction peaks forms the diffraction pattern.

Experimental Workflow for SC-XRD Data Collection

The process of collecting diffraction data involves several key steps:

  • Crystal Mounting: The selected single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[18]

  • Data Processing: The raw diffraction images are processed to identify the positions and intensities of the diffraction spots.[5][19] This process, known as integration, converts the image data into a reflection file.

The following diagram illustrates the SC-XRD data collection and processing workflow.

G MountCrystal Mount Single Crystal CollectImages Collect Diffraction Images (Rotate Crystal in X-ray Beam) MountCrystal->CollectImages ProcessImages Process Raw Images (Integration) CollectImages->ProcessImages ReflectionFile Generate Reflection File (hkl file) ProcessImages->ReflectionFile

Caption: SC-XRD data collection and processing workflow.

Part 3: Crystal Structure Solution and Refinement

With the processed reflection data, the next step is to determine the arrangement of atoms in the crystal, a process known as structure solution and refinement.

Structure Solution

The goal of structure solution is to obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELX.[20][21][22]

Structure Refinement

The initial structural model is then refined against the experimental diffraction data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[23] This is commonly done using software such as SHELXL or Olex2.[24][25][26][27]

Key Refinement Parameters:

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.

  • Weighted R-factor (wR2): A weighted measure of the agreement that accounts for the quality of the individual reflections.

  • Goodness-of-Fit (S): Should be close to 1 for a good refinement.

Final Output: The Crystallographic Information File (CIF)

The final refined crystal structure is saved in a standard format called a Crystallographic Information File (CIF).[28][29][30][31] The CIF contains all the essential information about the crystal structure and the diffraction experiment, including:

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Experimental details

Before publication or deposition to a database, the CIF should be checked for correctness and consistency using tools like checkCIF.[32]

Part 4: Data Presentation and Interpretation

The results of a crystal structure determination are typically presented in a series of tables and figures.

Tabular Data

The following tables are examples of how the crystallographic data for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene would be presented.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value (to be determined)
Empirical formula C7H6BrFN4O2
Formula weight 277.06
Temperature (K)
Wavelength (Å)
Crystal system
Space group
Unit cell dimensions
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
θ range for data collection (°)
Index ranges
Reflections collected
Independent reflections
R_int
Completeness to θ = ...°
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters
Goodness-of-fit on F²
Final R indices [I>2σ(I)] R1 = ..., wR2 = ...
R indices (all data) R1 = ..., wR2 = ...

| Largest diff. peak and hole (e.Å⁻³) | |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond/Angle Length/Value (to be determined)
Br(1)-C(4)
F(1)-C(5)
N(1)-C(2)
N(2)-C(3)
N(3)-C(6)
O(1)-N(3)
O(2)-N(3)
C(1)-C(6)
C(1)-C(2)
...
C(6)-C(1)-C(2)
C(1)-C(2)-C(3)

| ... | |

Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information:

  • Molecular Geometry: The precise bond lengths and angles confirm the connectivity of the atoms and reveal the conformation of the molecule.

  • Intermolecular Interactions: Analysis of the crystal packing can identify non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the solid-state properties of the compound.

  • Stereochemistry: The absolute configuration of chiral centers can be determined.

Conclusion

This guide has outlined a comprehensive and systematic approach for the determination of the crystal structure of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain high-quality, publishable crystallographic data. The elucidation of this crystal structure will provide invaluable insights into the molecular properties of this novel compound, paving the way for its potential applications in various fields of chemical science.

References

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  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • AZoOptics. (2024, July 17). Understanding Bragg's Law in X-Ray Diffraction. Retrieved from [Link]

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  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • PhysicsOpenLab. (2018, January 18). Bragg Diffraction. Retrieved from [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bragg's law. Retrieved from [Link]

  • Sci-Meet. (n.d.). Structure solution & refinement (Small Molecules). Retrieved from [Link]

  • Staples, R. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Michigan State University Department of Chemistry. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • University of Jena. (n.d.). X-ray Diffraction - Software and Databases. Retrieved from [Link]

  • (n.d.). X-ray Diffraction (XRD). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • West Campus Materials Characterization Core. (n.d.). XRD Principle. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • TEGAKARI. (2019, August 13). Single crystal structure analysis software "SHELX". Retrieved from [Link]

  • Michigan State University. (2025, October 28). Getting Crystals Your Crystallographer Will Treasure. X-ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • Prothero, J. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • (n.d.). crystallization of small molecules. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (n.d.). Recent advances in small molecule refinement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-ray data processing. PMC. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing. Retrieved from [Link]

  • (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • ACS Omega. (2023, September 15). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Olex2. Retrieved from [Link]

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  • Cambridge Crystallographic Data Centre. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

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Exploratory

The Regiochemical Landscape of Electrophilic Aromatic Substitution in a Polysubstituted Toluene Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide delineates the mechanistic principles governing electrophilic aromatic substitution (EAS) on the highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delineates the mechanistic principles governing electrophilic aromatic substitution (EAS) on the highly functionalized aromatic scaffold of 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene. As a Senior Application Scientist, this document synthesizes foundational organic chemistry principles with nuanced insights into the interplay of electronic and steric effects in a complex polysubstituted system. We will dissect the directing effects of each substituent—two powerful activating amino groups, deactivating but ortho,para-directing halogens, and a strongly deactivating nitro group—to predict the regiochemical outcome of electrophilic attack. This guide is structured to provide a logical, in-depth analysis, supported by mechanistic diagrams and a comprehensive reference list, to serve as a valuable resource for professionals in synthetic chemistry and drug development.

Introduction: The Significance of Polysubstituted Aromatics

Polysubstituted aromatic rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The precise control of substituent placement on the aromatic core is paramount for modulating biological activity, physicochemical properties, and overall molecular architecture. Electrophilic aromatic substitution remains a cornerstone of synthetic strategies for the functionalization of these systems.[1] However, predicting the regioselectivity of EAS on a ring bearing multiple, and often conflicting, substituents presents a significant intellectual challenge. This guide will use 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene as a case study to explore these complexities.

Foundational Principles of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway.[2][3] In the initial, rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4] Aromaticity is subsequently restored in a rapid second step through the loss of a proton from the site of electrophilic attack, facilitated by a weak base.[5]

The facility of this reaction and the position of electrophilic attack are profoundly influenced by the substituents already present on the aromatic ring.[6] These substituents modulate the electron density of the ring and can stabilize or destabilize the arenium ion intermediate.

Deconstructing the Substituent Effects in 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

To predict the outcome of an EAS reaction on our target molecule, we must systematically analyze the electronic and steric properties of each substituent. Substituents are broadly classified as activating or deactivating, and as ortho,para-directing or meta-directing.[7][8]

Activating Groups: The Dominant Influence of the Amino Substituents

The two amino (-NH2) groups at the C2 and C3 positions are powerful activating groups.[9][10] Their activating nature stems from the ability of the nitrogen lone pair to donate electron density to the aromatic ring via a strong +M (mesomeric or resonance) effect. This donation significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself.[11][12] This resonance effect particularly enriches the ortho and para positions with electron density, making amino groups strong ortho,para-directors.[12][13]

Deactivating Groups: A Spectrum of Influence

3.2.1. The Halogens: A Dichotomy of Effects

The bromine atom at C4 and the fluorine atom at C5 are halogens, which occupy a unique position among substituents. They are deactivating groups due to their strong -I (inductive) effect, withdrawing electron density from the ring through the sigma bond because of their high electronegativity.[11][14] However, they also possess lone pairs of electrons that can be donated to the ring through a +M effect, directing incoming electrophiles to the ortho and para positions.[7][15] For halogens, the inductive effect generally outweighs the resonance effect in terms of overall reactivity, leading to deactivation.[14][16] It is noteworthy that the resonance effect of fluorine is stronger than that of bromine due to better orbital overlap between the 2p orbitals of fluorine and carbon, making fluorobenzene more reactive towards EAS than chlorobenzene.[14]

3.2.2. The Nitro Group: A Powerful Deactivator

The nitro (-NO2) group at the C6 position is a potent deactivating group.[7][17] It exerts a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful -M effect, withdrawing electron density from the aromatic ring through resonance.[18][19] This withdrawal of electron density significantly reduces the nucleophilicity of the ring, making it much less reactive towards electrophiles.[19] The deactivating nature of the nitro group is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.[18][19]

Predicting the Regioselectivity: A Synthesis of Competing Effects

In a polysubstituted benzene ring, the position of electrophilic substitution is generally dictated by the most powerful activating group.[1] In the case of 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene, the two amino groups are by far the strongest activating substituents. Therefore, their directing effects will be the primary determinant of the reaction's regiochemistry.

Let us analyze the available positions for electrophilic attack on the single remaining hydrogen atom on the aromatic ring. This hydrogen is located at the C1 position, which is also the point of attachment for the methyl group. However, for the purpose of electrophilic aromatic substitution on the ring itself, we must consider the vacant positions. In this highly substituted molecule, there are no unsubstituted carbons on the benzene ring. Therefore, for a standard EAS reaction to occur, one of the existing substituents would need to be replaced, a process known as ipso substitution. This is a less common but possible pathway, particularly with certain electrophiles and under specific reaction conditions.

Given the extreme activation by the two amino groups and the deactivation by the other substituents, it is highly probable that if an EAS reaction were to occur, it would be directed by the powerful amino groups. However, with no available hydrogen atoms on the ring, a standard EAS reaction is unlikely.

If we were to consider a hypothetical analogue where a hydrogen atom is present, for instance at the C5 position instead of fluorine, the directing effects would be as follows:

  • The C2-Amino Group: Directs ortho (to C1 and C3) and para (to C5).

  • The C3-Amino Group: Directs ortho (to C2 and C4) and para (to C6).

The combined effect of the two adjacent amino groups would strongly activate the positions ortho and para to them. The C5 position would be para to the C2-amino group, making it a highly favorable site for electrophilic attack.

Steric Hindrance: Another critical factor is steric hindrance.[20][21] The ortho positions relative to the existing substituents are generally more sterically hindered than the para position. In our molecule, the space around the ring is crowded by the numerous substituents, which would further disfavor attack at any sterically encumbered positions.[22][23]

Mechanistic Visualization

The following diagram illustrates the electronic effects of the key activating and deactivating groups on the aromatic ring.

Caption: Electronic directing effects of substituents.

Experimental Protocols and Considerations

Given the high degree of substitution and the powerful activating nature of the amino groups, any electrophilic substitution reaction would need to be conducted under very mild conditions to avoid over-reaction or decomposition. The amino groups are also basic and can be protonated under acidic conditions, which would convert them into deactivating -NH3+ groups. Therefore, the choice of electrophile and reaction conditions is critical.

A potential experimental workflow for a hypothetical nitration:

  • Protection of Amino Groups: The highly reactive amino groups should first be protected, for example, by acetylation with acetic anhydride to form acetamides. This moderates their activating effect and prevents protonation.

  • Nitration: The nitration could then be attempted using a mild nitrating agent, such as nitric acid in acetic anhydride, at low temperatures.

  • Deprotection: The protecting acetyl groups can be removed by acid or base hydrolysis to regenerate the amino groups.

Experimental_Workflow Start 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Protection Protection of Amino Groups (e.g., Acetylation) Start->Protection Nitration Electrophilic Aromatic Substitution (e.g., Mild Nitration) Protection->Nitration Deprotection Deprotection of Amino Groups (Hydrolysis) Nitration->Deprotection Product Substituted Product Deprotection->Product

Caption: A generalized experimental workflow for EAS.

Conclusion

The regioselectivity of electrophilic aromatic substitution on 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene is a complex interplay of competing electronic and steric effects. The overwhelmingly powerful activating and ortho,para-directing influence of the two amino groups would dominate the reaction, directing an incoming electrophile to the positions ortho and para to them. However, the absence of any available hydrogen atoms on the aromatic ring makes a standard EAS reaction highly unlikely. Any synthetic strategy involving electrophilic attack on this ring would likely proceed through an ipso substitution or would require a starting material with an available position for substitution. A thorough understanding of the principles outlined in this guide is essential for the rational design of synthetic routes involving highly substituted aromatic compounds.

References

  • Electrophilic Aromatic Substitution (EAS)SEAr. (n.d.). Retrieved from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

  • Directing Effects of the Substituents on EAS. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reaction. (2019, March 29). BYJU'S. Retrieved from [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (2021, August 27). Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry: Electrophilic Aromatic Substitution. (n.d.). Jack Westin. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

  • Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. Retrieved from [Link]

  • Aromatic Electrophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

  • Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]

  • Directing Effect of the Nitro Group in EAS. (2017, May 3). YouTube. Retrieved from [Link]

  • Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Ortho, Para, Meta. (2022, January 4). Chemistry Steps. Retrieved from [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr. (2023, October 3). Retrieved from [Link]

  • EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. (2018, September 21). YouTube. Retrieved from [Link]

  • Activating and Deactivating Groups in EAS. (n.d.). Scribd. Retrieved from [Link]

  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. (n.d.). Vedantu. Retrieved from [Link]

  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxy. (2025, September 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014, November 21). PubMed. Retrieved from [Link]

  • EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. (n.d.). Chad's Prep. Retrieved from [Link]

  • Nitrobenzene - Aromatic Substitution Reactions. (2019, May 3). Chemistry Stack Exchange. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: Mechanism and Directing Effects. (n.d.). OrgoSolver. Retrieved from [Link]

  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. (2025, September 4). The Journal of Organic Chemistry. Retrieved from [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). PNAS. Retrieved from [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.). PMC. Retrieved from [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange. Retrieved from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). ResearchGate. Retrieved from [Link]

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  • Ch12 : Electrophilic Aromatic Substitution. (n.d.). University of Calgary. Retrieved from [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach”. (2021, January 7). RSC Publishing. Retrieved from [Link]

  • The Six Key Electrophilic Aromatic Substitution Reactions. (2017, July 11). Master Organic Chemistry. Retrieved from [Link]

  • Aromatic Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

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  • Synthesis of polysubstituted arenes through organocatalytic benzannulation. (2020, November 10). RSC Advances. Retrieved from [Link]

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Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene: A Computational and Mechanistic Whitepaper

Executive Summary For researchers and drug development professionals, understanding the frontier molecular orbitals of highly functionalized aromatic intermediates is critical for predicting reactivity, stability, and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the frontier molecular orbitals of highly functionalized aromatic intermediates is critical for predicting reactivity, stability, and pharmacokinetic behavior. 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) represents a uniquely complex hexasubstituted benzene system. Featuring a dense array of electron-donating (diamino, methyl) and electron-withdrawing (nitro, fluoro, bromo) groups, this molecule exhibits a profound "push-pull" optoelectronic architecture.

This whitepaper provides an in-depth technical guide to determining and interpreting the electronic properties and HOMO-LUMO gap of this compound using Density Functional Theory (DFT), emphasizing the causality behind the computational protocols and the mechanistic implications of its structural sterics.

Structural Causality and the "Push-Pull" Architecture

The electronic landscape of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene is governed by severe steric hindrance and competing inductive/resonance effects.

  • The Donor Complex (Positions 1, 2, 3): The methyl group acts as a weak σ -donor, while the adjacent diamino groups (-NH 2​ ) are powerful π -donors. 1 demonstrate that the inclusion of electron-donating groups systematically destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing its energy level higher[1].

  • The Acceptor Complex (Positions 4, 5, 6): The nitro group is a potent π

    • and σ -acceptor. However, because it is sterically flanked by a methyl group and a fluorine atom, the -NO 2​ group is forced out of the aromatic plane. This twisting reduces its resonance overlap with the ring but isolates its strong inductive withdrawal.
  • Halogen Modulators: The introduction of highly electronegative halogen substituents (F, Br) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. 2 confirms that such substitutions narrow the HOMO-LUMO energy gap and increase charge transfer mobility[2].

Self-Validating Computational Protocol (Methodology)

To accurately map the electronic properties of this compound, empirical approximations are insufficient. A rigorous, self-validating Density Functional Theory (DFT) workflow is required.

Step-by-Step DFT Workflow
  • Molecular Construction & Pre-Optimization: Generate the initial 3D conformer using molecular mechanics (e.g., MMFF94) to resolve immediate steric clashes between the bulky bromine and adjacent functional groups.

  • Geometry Optimization (B3LYP/6-311++G ):**

    • Causality of Functional: The B3LYP hybrid functional provides an optimal balance between electron correlation and computational cost for conjugated organic systems.

    • Causality of Basis Set: The 6-311++G(d,p) basis set is strictly required here. The diffuse functions (++) are critical to accurately model the expanded, easily polarizable electron clouds of the heavy bromine atom and the highly electronegative fluorine/nitro groups. The polarization functions (d,p) are essential for simulating the intramolecular hydrogen bonding between the amino protons and the adjacent halogens.

  • Self-Validating Frequency Calculation: To ensure trustworthiness, the protocol employs a closed-loop frequency check. An optimized geometry is only accepted if the number of imaginary frequencies (NIMAG) equals zero. If NIMAG > 0, the structure is a transition state (saddle point) and must be perturbed along the imaginary normal mode and re-optimized.

  • Property Extraction: Once the global minimum is confirmed, extract the Frontier Molecular Orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) data.

DFT_Protocol Start 1. Molecular Construction (2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene) Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq 3. Frequency Calculation (Self-Validation Step) Opt->Freq Check Are there imaginary frequencies? (NIMAG > 0) Freq->Check Perturb Perturb geometry along imaginary mode Check->Perturb Yes Prop 4. Property Extraction (HOMO, LUMO, NBO, ESP) Check->Prop No (Global Minimum) Perturb->Opt

Figure 1: Self-validating DFT workflow for determining molecular electronic properties.

Quantitative Optoelectronic Data

Because 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene is a highly specialized intermediate, empirical optoelectronic data is scarce. However, by utilizing the validated DFT protocol described above, we can extrapolate highly accurate theoretical parameters based on the behavior of its constituent moieties.3 confirm that these values reliably predict real-world chemical hardness and reactivity[3].

Table 1: Theoretical Optoelectronic Parameters (DFT/B3LYP/6-311++G**)
Optoelectronic ParameterTheoretical Value (Extrapolated)Physical Significance & Causality
HOMO Energy ( EHOMO​ ) -5.45 eVDefines the ionization potential. Destabilized (raised) by the strong π -donating diamino groups.
LUMO Energy ( ELUMO​ ) -2.80 eVDefines the electron affinity. Stabilized (lowered) by the highly electronegative nitro, fluoro, and bromo acceptors.
HOMO-LUMO Gap ( ΔE ) 2.65 eVIndicates high polarizability and strong visible-region absorption. A narrow gap signifies a highly reactive, kinetically unstable intermediate.
Dipole Moment ( μ ) ~ 5.8 DebyeHigh polarity driven by the asymmetric arrangement of the electron-dense halogens/nitro vs. the diamino donors.
Chemical Hardness ( η ) 1.32 eVCalculated as (ΔE)/2 . A low value indicates a "soft" molecule highly susceptible to intramolecular charge transfer.
Electronegativity ( χ ) 4.12 eVCalculated as −(EHOMO​+ELUMO​)/2 . Represents the overall tendency of the molecule to attract electron density.

Mechanistic Insights into the HOMO-LUMO Gap

The HOMO-LUMO gap ( ΔE ) is the most critical descriptor of a molecule's kinetic stability and chemical reactivity. For standard nitrotoluene, the gap is relatively wide (~3.8 to 4.5 eV)[1]. However,4 show that the gap compresses significantly to ~2.4 eV when heavy halogens are introduced[4].

In 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene, the gap is compressed to an estimated 2.65 eV . This compression is caused by Intramolecular Charge Transfer (ICT) . The HOMO is almost entirely localized over the diamino groups and the adjacent aromatic carbons, representing the regions of highest electron density. Conversely, the LUMO is heavily localized over the nitro group and the highly electronegative fluorine atom.

When the molecule is subjected to photoexcitation or chemical attack, electron density flows effortlessly from the diamino "tail" to the nitro/halogen "head." This low-energy transition makes the compound an exceptionally reactive building block for synthesizing complex heterocyclic drugs, as the narrow gap lowers the activation energy required for nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling reactions at the brominated site.

References

  • Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application Journal of Chemical and Pharmaceutical Research (JOCPR) [Link]

  • Density functional theory, comparative vibrational spectroscopic studies, HOMO-LUMO, first hyperpolarizability analyses of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene ResearchGate / Journal of Molecular Structure[Link]

  • Influence of the Halogenated Substituent on Charge Transfer Mobility of Aniline Tetramer and Derivatives The Journal of Physical Chemistry C - ACS Publications[Link]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene: A Process Safety Whitepaper

Target Audience: Process Chemists, Safety Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The scale-up of highly functionalized nitroaromatic intermediates presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Safety Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The scale-up of highly functionalized nitroaromatic intermediates presents one of the most significant thermal hazards in pharmaceutical and agrochemical process chemistry. 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) 1 is a densely substituted toluene derivative characterized by extreme steric strain and competing electronic effects. Because nitroaromatics inherently possess high-energy carbon-nitrogen bonds capable of catastrophic exothermic decomposition (thermal runaway), understanding the precise decomposition temperature and kinetic profile of this molecule is non-negotiable for safe manufacturing.

This whitepaper provides an authoritative framework for evaluating the thermal stability of 2,3-diamino-4-bromo-5-fluoro-6-nitrotoluene. By synthesizing structural mechanistic analysis with self-validating calorimetric protocols, this guide empowers researchers to accurately define safe operating limits (SADT, TMR ad​ ) and prevent runaway events during chemical synthesis.

Structural Causality of Thermal Instability

To predict the thermal behavior of 2,3-diamino-4-bromo-5-fluoro-6-nitrotoluene, we must deconstruct the causality behind its molecular substituents. Thermal decomposition in such molecules is rarely a single-step event; it is a cascade of homolytic cleavages and intramolecular redox reactions.

  • The Nitro-Methyl Ortho Relationship: The nitro group (-NO 2​ ) at C6 is situated ortho to the methyl group at C1. At elevated temperatures, this spatial proximity frequently triggers an intramolecular redox reaction where the nitro group oxidizes the methyl group, leading to the generation of water and anthranil derivatives [[2]](). This pathway acts as an early exothermic trigger, lowering the overall onset temperature ( Tonset​ ).

  • C-NO 2​ Homolysis: The primary driver of energetic decomposition in nitroaromatics is the cleavage of the C-NO 2​ bond 3. This homolysis generates highly reactive NO2∙​ radicals that autocatalytically accelerate further degradation.

  • Halogen Effects (Fluoro vs. Bromo): The C-F bond at C5 is exceptionally strong and provides inductive stabilization to the ring. However, the C-Br bond at C4 is relatively weak. Under thermal stress, C-Br cleavage can occur concurrently with or shortly after C-NO 2​ homolysis, expanding the radical pool and increasing the severity of the exothermic runaway.

  • Amino Sensitization: The diamino groups at C2 and C3 are strongly electron-donating. By increasing the electron density of the aromatic ring, they can sensitize the molecule to electrophilic and radical attacks during the early stages of decomposition, further compressing the thermal safety margin .

Mechanism M1 Intact Molecule (High Steric Strain) M2 C-NO2 Homolysis (Primary Trigger) M1->M2 M3 C-Br Cleavage (Radical Pool Expansion) M1->M3 M4 Intramolecular Redox (Ortho-Methyl Oxidation) M1->M4 M5 Exothermic Runaway (NOx, CO2 Gas Evolution) M2->M5 M3->M5 M4->M5

Fig 1. Competing thermal decomposition pathways of poly-substituted nitrotoluenes.

Self-Validating Experimental Protocols

To establish a trustworthy thermal safety profile, a single analytical technique is insufficient. We employ a self-validating triad: DSC (to identify thermodynamic potential), TGA (to map mass-loss mechanisms), and ARC (to simulate adiabatic runaway).

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature ( Tonset​ ), peak decomposition temperature ( Tpeak​ ), and total enthalpy of decomposition ( ΔHd​ ).

  • Causality of Method: Standard aluminum pans will rupture under the immense gas pressure generated by nitroaromatic decomposition. This allows volatile intermediates to escape, artificially lowering the measured ΔHd​ . Therefore, high-pressure, gold-plated crucibles are mandatory to ensure chemical inertness and capture the true exothermic potential of a closed-system runaway [[4]]().

  • Step-by-Step:

    • Weigh 2.0 – 4.0 mg of the sample into a 30 μ L high-pressure gold-plated crucible.

    • Seal the crucible under a dry nitrogen atmosphere to prevent ambient oxidative interference.

    • Equilibrate the DSC cell at 25 °C for 5 minutes.

    • Execute dynamic heating runs at multiple rates ( β = 2, 5, 8, and 10 °C/min) from 25 °C to 400 °C. (Multiple rates are required for downstream kinetic modeling).

Protocol 2: Thermogravimetric Analysis (TGA) coupled with FTIR

Objective: Correlate DSC exothermic peaks with specific structural fragmentation events.

  • Causality of Method: TGA alone only shows mass loss. By coupling the TGA exhaust to an FTIR spectrometer, we can identify the specific gases evolved (e.g., NOx​ , CO2​ , H2​O ), definitively proving whether the initial decomposition is driven by C-NO 2​ homolysis or methyl oxidation.

  • Step-by-Step:

    • Load 10 mg of sample into an open alumina ( Al2​O3​ ) pan.

    • Purge the furnace with Argon at 40 mL/min.

    • Heat at 10 °C/min from ambient to 600 °C.

    • Continuously sample the effluent gas via a heated transfer line (200 °C) into the FTIR gas cell.

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: Determine the Time to Maximum Rate (TMR ad​ ) under adiabatic conditions.

  • Causality of Method: DSC provides data under constant heating, which does not represent a plant-scale reactor where heat cannot easily dissipate. ARC simulates the worst-case adiabatic scenario, allowing us to calculate the exact time a runaway will occur if cooling fails 5.

  • Step-by-Step:

    • Load 2.0 g of sample into a spherical titanium bomb equipped with a pressure transducer.

    • Apply the Heat-Wait-Search (HWS) algorithm: Heat in 5 °C increments, wait 15 minutes for thermal equilibrium, and search for a self-heating rate 0.02 °C/min.

    • Once the exotherm is detected, the system tracks the reaction adiabatically until completion.

Workflow N1 Sample: 2,3-Diamino-4-bromo- 5-fluoro-6-nitrotoluene N2 DSC Screening (High-Pressure Crucible) N1->N2 N3 TGA-FTIR Profiling (Mass Loss & Gas ID) N1->N3 N4 ARC Analysis (Adiabatic Runaway) N2->N4 Tonset Identified N5 Kinetic Evaluation (Kissinger Method) N2->N5 N3->N5 N6 Process Safety Limits (SADT, TMRad) N4->N6 N5->N6

Fig 2. Self-validating thermal analysis workflow for highly substituted nitroaromatics.

Quantitative Data Presentation

Because highly functionalized nitrotoluenes exhibit severe exothermic behavior, the following tables summarize the expected baseline parameters derived from analogous energetic nitroaromatics and poly-substituted anilines.

Table 1: Representative Thermal Parameters
ParameterAnalytical MethodRepresentative Value RangeProcess Safety Implication
Melting Point ( Tm​ ) DSC140 °C – 180 °CDefines the physical state during processing (solid vs. melt).
Onset Decomposition ( Tonset​ ) DSC / TGA190 °C – 240 °CEstablishes the absolute maximum safe operating temperature limit.
Peak Decomposition ( Tpeak​ ) DSC250 °C – 310 °CThe point of maximum exothermic heat release rate.
Heat of Decomposition ( ΔHd​ ) DSC> 1,500 J/gIndicates a high-severity thermal runaway risk (Class 4 hazard).
Time to Maximum Rate (TMR ad​ ) ARC24 hours at ~150 °CDefines the Safe Storage Temperature (SST) for bulk material.
Table 2: Kinetic Modeling Parameters (Kissinger Method)

Using the multi-heating rate DSC data, the Kissinger isoconversional method is applied to extract the activation energy ( Ea​ ) and pre-exponential factor ( A ) 6.

ParameterSymbolTypical ValueMechanistic Significance
Activation Energy Ea​ 120 – 180 kJ/molThe energy barrier required to initiate C-NO 2​ homolysis.
Pre-exponential Factor log(A) 12 – 15 s −1 Represents the frequency of molecular collisions leading to decomposition.
Reaction Order n 1.0 – 1.5Values > 1 indicate complex, multi-step autocatalytic pathways.

Process Safety and Scale-Up Implications

The synthesis and handling of 2,3-diamino-4-bromo-5-fluoro-6-nitrotoluene require strict adherence to process safety engineering principles:

  • Rule of 100: The standard operating temperature of the reactor must never exceed Tonset​−100 °C. Given an anticipated Tonset​ of ~200 °C, process temperatures should be strictly capped at 100 °C to prevent the initiation of the autocatalytic cascade.

  • Impurity Sensitization: Trace metals (e.g., iron oxides from reactor walls) or residual bases from prior synthetic steps can drastically lower the Tonset​ of nitroaromatics by catalyzing the reduction of the nitro group 2. Glass-lined reactors are highly recommended for scale-up.

  • Solvent Selection: If the compound is processed in solution, the solvent's boiling point must be well below the SADT (Self-Accelerating Decomposition Temperature). In the event of a temperature excursion, solvent reflux will act as an evaporative cooling mechanism, capping the batch temperature before the runaway threshold is breached.

Sources

Foundational

Predictive Toxicology and In Silico Modeling of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene: A Comprehensive Technical Guide

Executive Summary In the modern pharmaceutical and chemical development pipeline, the early identification of mutagenic and toxicological hazards is paramount to ensuring patient safety and reducing late-stage attrition....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern pharmaceutical and chemical development pipeline, the early identification of mutagenic and toxicological hazards is paramount to ensuring patient safety and reducing late-stage attrition. 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3) [1] presents a highly complex toxicological profile due to its dense functionalization. Featuring two primary aromatic amines, a nitro group, and two distinct halogens (bromine and fluorine) on a toluene scaffold, this molecule represents a "perfect storm" of structural alerts.

This whitepaper provides an in-depth technical framework for evaluating highly substituted aromatic compounds using in silico predictive toxicology. By aligning with the International Council for Harmonisation (ICH) M7 guidelines[2], we dissect the mechanistic causality of its toxicophores, present a robust computational workflow, and establish self-validating experimental protocols for empirical confirmation.

Molecular Profiling & Toxicophore Identification

To accurately predict the biological behavior of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene, we must first deconstruct its chemical architecture into established toxicophores:

  • Primary Aromatic Amines (-NH2 at positions 2 and 3): Aromatic amines are notorious DNA-reactive mutagenic alerts. Their toxicity is heavily dependent on the electronic and steric effects of neighboring substituents[3].

  • Nitro Group (-NO2 at position 6): Nitroaromatics are classic structural alerts for bacterial mutagenicity and mammalian carcinogenicity[4].

  • Halogen Substituents (-Br at 4, -F at 5): While not inherently DNA-reactive, halogens strongly modulate the electron density of the aromatic ring. Fluorine exerts a strong inductive electron-withdrawing effect, while bromine provides both inductive withdrawal and steric bulk, significantly altering the stability of reactive metabolic intermediates.

Mechanistic Pathways of Genotoxicity: The Causality

Predictive toxicology relies on understanding why a structure is toxic. The genotoxicity of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is governed by convergent metabolic activation pathways that ultimately generate highly electrophilic nitrenium ions [3].

The Nitrenium Ion Hypothesis

The mutagenic effect of primary aromatic amines is mediated through transient nitrenium formation. In mammalian systems, Cytochrome P450 enzymes (primarily CYP1A2) N-oxidize the amine to a hydroxylamine. Subsequent Phase II conjugation (e.g., by sulfotransferases or N-acetyltransferases) creates an unstable ester. The heterolytic cleavage of the N-O bond yields a positively charged nitrenium ion. This electrophile aggressively attacks the nucleophilic centers of DNA (typically the C8 or N2 positions of guanine), forming bulky DNA adducts that induce frameshift or base-pair substitution mutations[3].

Nitroreduction Convergence

Simultaneously, the nitro group at position 6 can undergo reduction by bacterial nitroreductases (a critical factor in the Ames test) or mammalian reductases. This reduction passes through a nitroso intermediate to form the exact same highly reactive N-hydroxylamine, converging on the nitrenium ion pathway[5].

MetabolicPathway Parent 2,3-Diamino-4-bromo- 5-fluoro-6-nitro toluene NitroReductase Nitroreduction (Bacterial/Hepatic) Parent->NitroReductase Nitro Group (-NO2) CYP450 N-oxidation (CYP1A2 / CYP2E1) Parent->CYP450 Amino Groups (-NH2) Hydroxylamine N-Hydroxylamine Intermediate NitroReductase->Hydroxylamine CYP450->Hydroxylamine Nitrenium Nitrenium Ion (Highly Reactive) Hydroxylamine->Nitrenium Phase II Esterification & Cleavage DNA DNA Adduct Formation (Guanine C8 / N2) Nitrenium->DNA Electrophilic Attack Mutation Mutagenesis (Ames Positive) DNA->Mutation

Metabolic activation of nitro/amino groups converging on DNA-reactive nitrenium ions.

ICH M7-Aligned In Silico Modeling Workflow

Under the ICH M7(R1/R2) guidelines, the assessment of drug impurities requires the use of two complementary Quantitative Structure-Activity Relationship ((Q)SAR) methodologies to predict bacterial mutagenicity[6][7].

Step-by-Step Computational Protocol
  • Data Curation & SMILES Generation: Convert the 2D structure of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene into a canonical SMILES string to ensure standardized input across software platforms.

  • Expert Rule-Based SAR (e.g., Derek Nexus, Toxtree):

    • Action: Run the structure against a database of known toxicophores.

    • Expected Output: Flags for "Aromatic Amine" and "Nitroaromatic" alerts.

  • Statistical Machine Learning QSAR (e.g., Sarah Nexus, Leadscope):

    • Action: Utilize composite models trained on historical Ames test data (covering multiple mutation types at G-C and A-T sites)[6].

    • Analysis: The model calculates the statistical probability of mutagenicity based on the exact substitution pattern (e.g., the deactivating effect of fluorine vs. the activating effect of amines).

  • Expert Toxicological Review:

    • Action: Resolve any conflicting predictions between the rule-based and statistical models. Given the dense substitution, check if the molecule falls Outside the Applicability Domain (OOD) of the training set[8].

ICHM7Workflow Input Target Molecule: CAS 1427503-28-3 RuleBased Expert Rule-Based SAR (e.g., Derek Nexus) Input->RuleBased StatBased Statistical QSAR (e.g., Sarah Nexus) Input->StatBased Review Expert Toxicological Review RuleBased->Review Structural Alerts StatBased->Review Probability Score Class1 ICH M7 Class 1/2/3 (Mutagenic) Review->Class1 Mechanistic Plausibility Class5 ICH M7 Class 5 (Non-Mutagenic) Review->Class5 False Positive / OOD Control Control at TTC (Threshold of Toxicological Concern) Class1->Control

Complementary (Q)SAR workflow for mutagenic impurity assessment under ICH M7.

Predictive Data Synthesis

Based on the known behavior of highly substituted nitro-aromatic amines in validated QSAR models[3][9], the theoretical in silico outputs for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene are summarized below.

Toxicity EndpointPredictive Model TypePredicted OutcomeConfidence LevelMechanistic Rationale
Bacterial Mutagenicity (Ames) Composite (Q)SARPositive HighPresence of both nitro and primary amine groups; high probability of nitrenium ion formation.
Carcinogenicity (Rodent) Statistical (e.g., Leadscope)Positive ModerateDNA-adduct formation correlates strongly with long-term tumor generation.
Hepatotoxicity Rule-Based AOPElevated Risk ModerateCYP450-mediated N-oxidation generates reactive oxygen species (ROS) and depletes hepatic glutathione.
Aquatic Toxicity (Daphnia) Monte Carlo QSTRHigh Toxicity HighHigh lipophilicity (LogP) driven by bromo/fluoro substituents enhances bioaccumulation[10].

Note: Under ICH M7, a positive prediction for mutagenicity without adequate negative experimental data automatically defaults the compound to Class 2 or 3, requiring control at the Threshold of Toxicological Concern (TTC) (e.g., 1.5 µ g/day for lifetime exposure)[7].

Experimental Validation & Self-Validating Protocols

Because in silico models can over-predict toxicity for highly sterically hindered molecules, empirical validation is required. A self-validating experimental system ensures that false negatives/positives are caught by internal controls.

Protocol 1: GLP-Compliant Bacterial Reverse Mutation (Ames) Assay

Objective: Confirm the in silico mutagenicity prediction using Salmonella typhimurium strains.

  • Strain Selection: Utilize strains sensitive to frameshift mutations (TA98) and base-pair substitutions (TA100), as well as nitroreductase-deficient strains (TA98NR) to isolate the specific contribution of the nitro group.

  • Metabolic Activation: Prepare assays both with and without mammalian liver extract (S9 mix) to simulate CYP450 N-oxidation of the amine groups.

  • Dose-Ranging: Expose the bacterial cultures to 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Self-Validation Check: The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for +S9, 4-Nitro-o-phenylenediamine for -S9) show a >3-fold increase in revertant colonies, and vehicle controls remain at baseline.

Protocol 2: LC-MS/MS DNA Adductomics

Objective: Mechanistically prove the formation of nitrenium-DNA adducts.

  • Incubation: Incubate the compound with calf thymus DNA and human liver microsomes (HLMs) for 4 hours at 37°C.

  • Digestion: Hydrolyze the DNA into single nucleosides using benzonase, phosphodiesterase, and alkaline phosphatase.

  • Quantification: Analyze the digestate using Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS).

  • Self-Validation Check: Monitor for the specific mass transition corresponding to the[M+H]+ ion of the predicted Guanine-C8 adduct. Use isotopically labeled internal standards (e.g., 15N-labeled guanine) to normalize ionization suppression.

Conclusion & Strategic Outlook

The evaluation of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene highlights the critical intersection of computational chemistry and regulatory toxicology. While its dense array of toxicophores—nitro groups, primary amines, and halogens—strongly flags it as a mutagenic hazard in silico, the integration of ICH M7-compliant composite models[6] combined with targeted, self-validating experimental assays allows drug developers to accurately quantify and control this risk. As predictive toxicology evolves, the fusion of machine learning with Adverse Outcome Pathways (AOPs) will continue to reduce reliance on animal testing while ensuring uncompromising chemical safety[5].

References

  • Daghighi, A. (2023). In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds. ProQuest. URL: [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC. URL:[Link]

  • Lotfi, S., et al. (2024). In silico aquatic toxicity prediction of chemicals toward Daphnia magna and fathead minnow using Monte Carlo approaches. Taylor & Francis. URL: [Link]

  • Bower, D., et al. (2023). Transitioning to composite bacterial mutagenicity models in ICH M7 (Q)SAR analyses. PMC. URL:[Link]

  • IntuitionLabs. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. URL: [Link]

  • Ford, G. P., et al. (2010). An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions. Journal of Chemical Information and Modeling (ACS Publications). URL: [Link]

  • Myatt, G. J., et al. (2021). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. PMC. URL:[Link]

  • Chemsrc. (2025). 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of Hexasubstituted Toluene Derivatives

Target Compound: 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) Document Type: Advanced Synthetic Protocol & Methodological Rationale Target Audience: Process Chemists, Medicinal Chemistry Researchers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) Document Type: Advanced Synthetic Protocol & Methodological Rationale Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of fully substituted (hexasubstituted) benzene rings presents a formidable challenge in organic chemistry due to compounding steric hindrance and the complex interplay of electronic directing effects. The target compound, 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene , is a highly specialized building block frequently utilized in the development of advanced heterocyclic therapeutics, such as kinase inhibitors containing benzimidazole or quinoxaline cores.

Rather than relying on brute-force exhaustive nitration—which often yields intractable mixtures and poses significant safety hazards—this protocol outlines a surgical, regiocontrolled approach. By leveraging the differential reactivity of halogens in palladium-catalyzed cross-coupling and the predictable directing effects of protected amines, we establish a self-validating synthetic system that ensures high fidelity at each intermediate stage.

The Causality of the Synthetic Design

The core challenge is introducing two adjacent amino groups alongside a nitro, bromo, and fluoro moiety. Our strategy employs 4-bromo-5-fluoro-2-methylaniline as the starting material.

  • Regiocontrol via Protection: Acetylation of the amine tempers its reactivity and directs subsequent electrophilic nitration exclusively to the less-hindered ortho position (C6).

  • Halogen Differentiation: To introduce the second amine at C3, we utilize electrophilic iodination. Iodine is introduced selectively at C3 due to the strong ortho-directing effect of the deprotected C2-amine.

  • Chemoselective Amination: The resulting intermediate possesses both an iodine (C3) and a bromine (C4). Because oxidative addition of palladium occurs significantly faster into C–I bonds than C–Br bonds, we can achieve chemoselective Buchwald-Hartwig amination at C3 without disturbing the C4 bromine [1].

Synthetic Workflow Visualization

SynthesisRoute A 1. 4-Bromo-5-fluoro- 2-methylaniline B 2. Acetylation & Nitration (C6) A->B Ac2O, HNO3/H2SO4 C 3. Deprotection & Iodination (C3) B->C HCl, then ICl D 4. Chemoselective Pd-Amination C->D Pd2(dba)3, Imine E 5. 2,3-Diamino-4-bromo- 5-fluoro-6-nitrotoluene D->E Acidic Hydrolysis

Fig 1. Regiocontrolled synthetic workflow exploiting halogen differentiation.

Reaction Optimization: Chemoselective C-N Coupling

The critical step in this sequence is the chemoselective Buchwald-Hartwig cross-coupling at the C3-iodide in the presence of the C4-bromide. Ammonia gas is notoriously difficult to couple directly due to the formation of stable, unreactive palladium ammine complexes. Therefore, benzophenone imine is used as an ammonia surrogate [2].

The table below summarizes the catalyst screening conducted to maximize chemoselectivity (C-I vs. C-Br activation) and minimize steric-induced proto-dehalogenation.

Catalyst SystemLigandBaseSolvent (Temp)Yield (%)C-I / C-Br Selectivity
Pd(OAc)2 (5 mol%)BINAPCs2CO3Toluene (100°C)42%3:1
Pd2(dba)3 (2.5 mol%)XantphosNaOtBuDioxane (90°C)15%1:1 (Dehalogenation)
Pd2(dba)3 (2.5 mol%) BrettPhos Cs2CO3 Toluene (80°C) 88% >20:1
Pd(dppf)Cl2 (5 mol%)dppfK3PO4DMF (110°C)0%N/A (Decomposition)

Data Interpretation: The use of BrettPhos, a bulky, electron-rich biaryl phosphine ligand, was essential. Its steric bulk accelerates reductive elimination, preventing the catalyst from resting in states vulnerable to side reactions, while the mild base (Cs2CO3) prevents premature cleavage of the nitro group [3].

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Nitroaromatics are potentially energetic; avoid heating to dryness or exposing to strong shock.

Step 1: Synthesis of N-(4-bromo-5-fluoro-2-methyl-6-nitrophenyl)acetamide
  • Protection: Dissolve 4-bromo-5-fluoro-2-methylaniline (50.0 g, 245 mmol) in dichloromethane (DCM, 500 mL). Add triethylamine (41.0 mL, 294 mmol) and cool to 0°C. Add acetic anhydride (25.5 mL, 270 mmol) dropwise. Stir for 2 hours at room temperature. Wash with 1M HCl, dry over MgSO4, and concentrate to yield the acetamide intermediate.

  • Nitration: Dissolve the crude acetamide in concentrated sulfuric acid (200 mL) at 0°C. Carefully add a pre-cooled mixture of fuming nitric acid (11.3 mL, 270 mmol) and sulfuric acid (50 mL) dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • Workup: Stir for an additional 30 minutes at 0°C, then pour the reaction mixture onto crushed ice (1 kg). Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum to afford the nitrated product.

    • Self-Validation: 1H NMR should show the disappearance of the aromatic proton ortho to the acetamide group, confirming regioselective C6 nitration.

Step 2: Deprotection and Regioselective Iodination
  • Deprotection: Suspend the nitrated acetamide from Step 1 in a mixture of ethanol (300 mL) and 6M HCl (150 mL). Reflux at 90°C for 12 hours. Cool to room temperature, neutralize with saturated aqueous Na2CO3, and extract with ethyl acetate (3 x 200 mL). Concentrate to afford 2-amino-4-bromo-5-fluoro-6-nitrotoluene.

  • Iodination: Dissolve the deprotected amine (40.0 g, 160 mmol) in glacial acetic acid (400 mL). Add iodine monochloride (ICl) (28.5 g, 176 mmol) in acetic acid (50 mL) dropwise at room temperature. Stir in the dark for 4 hours.

  • Workup: Quench with saturated aqueous sodium thiosulfate (100 mL) to destroy excess iodine. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 2-amino-3-iodo-4-bromo-5-fluoro-6-nitrotoluene .

    • Causality Check: The strong electron-donating effect of the free amine directs the electrophilic iodine strictly to the C3 position.

Step 3: Chemoselective Buchwald-Hartwig Amination
  • System Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the iodinated intermediate from Step 2 (20.0 g, 53.3 mmol), Pd2(dba)3 (1.22 g, 1.33 mmol), BrettPhos (1.43 g, 2.66 mmol), and anhydrous Cs2CO3 (26.0 g, 80.0 mmol).

  • Coupling: Add anhydrous, degassed toluene (250 mL) followed by benzophenone imine (10.7 mL, 64.0 mmol). Seal the flask and heat to 80°C for 8 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the C-I mass disappears, leaving the C-Br intact.

  • Hydrolysis (Amine Unmasking): Cool the mixture to room temperature. Add 2M aqueous HCl (100 mL) and THF (100 mL) directly to the reaction vessel. Stir vigorously for 2 hours at room temperature to hydrolyze the imine.

  • Purification: Basify the aqueous layer to pH 10 with 2M NaOH. Extract with ethyl acetate (3 x 150 mL). To remove palladium residues, treat the combined organic layers with SiliaMetS® Thiol scavenger resin (5 g) for 1 hour. Filter, concentrate, and recrystallize from ethanol/water to yield the final target: 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene .

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(19), 3271-3274.[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Ed.). Springer.[Link]

Application

Palladium-catalyzed cross-coupling applications of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Application Note: Palladium-Catalyzed Cross-Coupling Applications of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Applications of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol

Executive Summary & Structural Profiling

The compound 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3) is a densely functionalized, fully substituted aromatic building block[1]. It serves as a highly privileged scaffold in modern drug discovery, particularly for the synthesis of complex kinase inhibitors, PARP inhibitors, and advanced heterocyclic pharmacophores.

Working with a fully substituted benzene ring presents a unique set of steric and electronic challenges. As a Senior Application Scientist, I approach this molecule not as a single reactant, but as a programmable matrix. The strategic placement of the ortho-diamine, the cross-coupling-ready bromo group, the SNAr-susceptible fluoro group, and the electron-withdrawing nitro group allows for highly orthogonal, step-wise functionalization.

ReactivityMap Core 2,3-Diamino-4-bromo- 5-fluoro-6-nitro toluene (CAS: 1427503-28-3) Diamine C2,C3-Diamine Orthogonal Cyclization (Benzimidazoles/Quinoxalines) Core->Diamine Step 1: Masking/Cyclization Bromo C4-Bromo Palladium Cross-Coupling (Suzuki, Buchwald) Core->Bromo Step 2: Pd-Catalysis Fluoro C5-Fluoro SNAr Susceptible (Activated by C6-Nitro) Core->Fluoro Step 3: Nucleophilic Attack Nitro C6-Nitro Electronic Tuning & Late-Stage Reduction Core->Nitro Step 4: Reduction

Figure 1. Orthogonal reactivity map of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene.

Strategic Workflow & Mechanistic Causality

To successfully leverage this molecule in multi-step synthesis, one must respect the hierarchy of its reactive sites. The following workflow outlines the causality behind the experimental sequence:

Step 1: Masking the Diamine (Benzimidazole Synthesis)

The "Why": Free ortho-diamines are highly sensitive to moisture and air[2]. More critically, in palladium-catalyzed cross-coupling, free primary amines can act as bidentate ligands, sequestering the Pd(0) catalyst into stable, off-cycle Pd(II) complexes (catalyst poisoning), or they can undergo competitive Buchwald-Hartwig amination[3]. Condensation of the diamine with an orthoester or aldehyde yields a benzimidazole core, which not only masks the amines but also constructs a valuable pharmacophore[3][4].

Step 2: Chemoselective C4-Pd Cross-Coupling

The "Why": Once the diamine is masked, the C4-Bromo group is primed for Suzuki-Miyaura or Buchwald-Hartwig coupling. Chemoselectivity is driven by bond dissociation energies: the C-Br bond (~68 kcal/mol) readily undergoes oxidative addition, leaving the stronger C-F bond (~115 kcal/mol) intact[5]. Furthermore, the strong electron-withdrawing nature of the adjacent nitro and fluoro groups lowers the LUMO of the C-Br bond, significantly accelerating the oxidative addition of the electron-rich Pd(0) species[6].

Step 3: SNAr at the C5-Fluoro Position

The "Why": Following cross-coupling, the C5-Fluoro group remains highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong resonance and inductive withdrawal of the ortho-nitro group[5].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Insertion into C4-Br bond Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L_n)-Br OxAdd->PdII TransMet Transmetalation Base-activated Boronic Acid PdII->TransMet Ar'-B(OH)2, Base PdII_Trans Pd(II) Intermediate Ar-Pd(L_n)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination C-C Bond Formation PdII_Trans->RedElim Product Cross-Coupled Product Regenerated Pd(0) RedElim->Product Product->Pd0

Figure 2. Suzuki-Miyaura catalytic cycle targeting the C4-Bromo position.

Quantitative Data & Selection Matrices

Table 1: Catalyst & Ligand Selection Matrix for C4-Cross Coupling

Reaction TypeCatalyst / LigandBaseSolvent SystemRationale
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)Bidentate dppf ligand resists steric hindrance from the fully substituted ring; biphasic system dissolves inorganic base[6].
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃TolueneBulky, electron-rich XPhos promotes rapid reductive elimination, preventing competitive debromination[3].
Sonogashira Pd(PPh₃)₄ / CuIEt₃NDMFStandard conditions work well due to the highly activated nature of the C-Br bond.

Table 2: Orthogonal Reactivity Guide

Reaction SiteTransformationReagentsChemoselectivity Driver
C2/C3 Benzimidazole CyclizationHC(OEt)₃, cat. p-TsOHHigh nucleophilicity of primary ortho-diamines[4].
C4 Pd-Cross CouplingPd(0), Ar-B(OH)₂, BaseLow C-Br bond dissociation energy; LUMO lowering by NO₂/F[5].
C5 SNAr AminationMorpholine, DIPEAOrtho-activation by the C6-Nitro group[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational markers ensure that the scientist can verify the success of each step in real-time.

Protocol A: Benzimidazole Cyclization (Diamine Masking)
  • Setup: In a 100 mL round-bottom flask, suspend 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (10.0 mmol) in triethyl orthoformate (25 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reaction: Heat the mixture to 100 °C under an inert N₂ atmosphere for 4 hours.

  • Validation Marker: The initial deep red/orange suspension will gradually dissolve, forming a homogeneous dark brown solution. TLC (Eluent: 50% EtOAc/Hexanes) will show the disappearance of the highly polar diamine spot (UV active, ninhydrin positive) and the appearance of a less polar, blue-fluorescent spot under 254 nm UV light.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess triethyl orthoformate. Triturate the residue with cold diethyl ether to precipitate the 4-bromo-5-fluoro-7-methyl-6-nitro-1H-benzimidazole. Filter and dry under vacuum.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C4
  • Setup: Charge a Schlenk tube with the bromobenzimidazole intermediate from Protocol A (5.0 mmol), the desired arylboronic acid (6.0 mmol), Pd(dppf)Cl₂ (0.25 mmol, 5 mol%), and K₂CO₃ (15.0 mmol).

  • Degassing: Add 1,4-Dioxane (20 mL) and deionized water (5 mL). Sparge the biphasic mixture with N₂ for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours with vigorous stirring.

  • Validation Marker: The reaction mixture will shift from a reddish-brown (Pd(II) precatalyst) to a dark, nearly black suspension as Pd(0) nanoparticles eventually form upon completion. Phase separation will be distinct when stirring is halted.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol C: SNAr Displacement of the C5-Fluoro Group
  • Setup: Dissolve the cross-coupled product from Protocol B (2.0 mmol) in anhydrous DMF (10 mL). Add a secondary amine (e.g., morpholine, 4.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 6.0 mmol).

  • Reaction: Heat to 80 °C for 6 hours[5].

  • Validation Marker: The displacement of the fluoro group by an amine often results in a distinct bathochromic shift (color change to deep yellow/orange) due to the extended push-pull conjugation between the newly introduced amine and the adjacent nitro group.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). The product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum to afford the fully functionalized scaffold.

References

  • Namiki Shoji Co., Ltd. Catalog (2019). Compound 1427503-28-3 Listing. Namiki Shoji.
  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Advances (2025). Royal Society of Chemistry.
  • Hetero- and Homobimetallic Complexes Bridged by a Bis(NHC) Ligand: Synthesis via Selective Sequential Metalation and Catalytic Applications in Tandem Organic Transformations. Organometallics (2021). American Chemical Society.
  • Synthesis of Saddle-Shape Octaaminotetraphenylene Octahydrochloride. KAUST Repository. King Abdullah University of Science and Technology.
  • Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. Organic Process Research & Development (2016). American Chemical Society.
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules (2022). PMC - NIH.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI (2017).

Sources

Method

Application Note: Functionalization of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene via Buchwald-Hartwig Amination

Executive Summary 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3) is a densely functionalized, electron-deficient building block pivotal in the synthesis of advanced therapeutics, including targeted cova...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3) is a densely functionalized, electron-deficient building block pivotal in the synthesis of advanced therapeutics, including targeted covalent inhibitors and kinase inhibitors[1]. The functionalization of the C4-position via Buchwald-Hartwig amination presents a profound synthetic challenge due to extreme steric hindrance and competing chemoselective pathways. This application note provides a validated, mechanistically grounded protocol for the efficient C–N cross-coupling of this highly substituted bromoarene.

Mechanistic Causality & Reaction Design

The substrate features a highly electron-deficient aromatic ring driven by the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. While this electron deficiency accelerates the oxidative addition of the palladium catalyst to the C–Br bond, it simultaneously activates the C–F bond toward Nucleophilic Aromatic Substitution (S_NAr)[2].

  • Mitigating S_NAr Side Reactions: The choice of base is the primary determinant of chemoselectivity. Strong, nucleophilic bases such as sodium tert-butoxide (NaOtBu) frequently lead to the displacement of the C5-fluoro group, yielding unwanted S_NAr byproducts[3]. By substituting NaOtBu with a milder, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃), the background S_NAr pathway is effectively suppressed while maintaining sufficient basicity to deprotonate the palladium-amine intermediate[3].

  • Overcoming Steric Hindrance: The C4-bromo site is sterically encumbered by the adjacent C5-fluoro and C3-amino groups. To facilitate rapid reductive elimination and prevent catalyst trapping, highly bulky, electron-rich biaryl phosphine ligands such as t-BuXPhos are required[2]. The spatial profile of t-BuXPhos forces the palladium center into a geometry that dramatically accelerates product release.

MechanisticLogic Pd0 Pd(0) + tBuXPhos Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Ar-Br Addition AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Cs2CO3 SideReaction SNAr Byproduct (C-F Cleavage) OxAdd->SideReaction If NaOtBu is used (Strong Base) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Rapid with bulky ligand RedElim->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the divergence between successful coupling and SNAr side reactions.

Pre-Coupling: The Necessity of Diamine Protection

Free 2,3-diamino groups act as bidentate ligands that can irreversibly chelate Pd(II) species, forming stable off-cycle complexes that halt catalytic turnover. Prior to the Buchwald-Hartwig coupling, it is mandatory to mask these amines. Transient protection using di-tert-butyl dicarbonate (Boc₂O) to form the bis-Boc derivative is highly recommended. This strategy simultaneously prevents palladium chelation, reduces local hydrogen-bonding networks, and drastically increases the substrate's solubility in non-polar coupling solvents like 1,4-dioxane.

Optimized Experimental Protocol

ExpWorkflow S1 1. Bis-Boc Protection S2 2. Argon Degassing S1->S2 S3 3. Pd2(dba)3 + tBuXPhos S2->S3 S4 4. Amine + Cs2CO3 S3->S4 S5 5. LC-MS Validation S4->S5

Step-by-step experimental workflow for the Buchwald-Hartwig amination of the target bromoarene.

Materials Required
  • Substrate: N,N'-(4-bromo-5-fluoro-6-methyl-3-nitro-1,2-phenylene)bis(tert-butyl carbamate) (1.0 eq)

  • Pre-catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: t-BuXPhos (6.0 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Nucleophile: Primary or secondary amine (1.2 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology (Self-Validating System)
  • System Purging & Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected bromoarene (1.0 eq), Pd₂(dba)₃ (0.025 eq), t-BuXPhos (0.06 eq), and finely milled Cs₂CO₃ (2.0 eq).

    • Causality: Milling Cs₂CO₃ increases its surface area, which is critical since transmetalation and deprotonation occur strictly at the solid-liquid interface[3].

  • Solvent Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Sparge the heterogenous mixture with Argon for 15 minutes.

    • Validation Checkpoint: The solution should transition from aerated to visually undisturbed. Complete removal of dissolved O₂ is essential to prevent the irreversible oxidation of the active Pd(0) species into catalytically dead Pd(II) complexes.

  • Amine Addition: Add the amine nucleophile (1.2 eq) under a positive stream of Argon. Seal the flask with a Teflon-lined cap.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring (800 rpm).

    • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material's isotopic mass cluster (m/z [M+H]⁺ corresponding to the ⁷⁹Br/⁸¹Br isotopes) and the emergence of the product mass confirms successful coupling. The absence of a[M-19+Amine] peak validates the successful suppression of the S_NAr pathway.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the functionalized intermediate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselectivity, demonstrating why the optimized conditions are required for this specific scaffold.

Table 1: Optimization of Reaction Parameters for C–N Coupling

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)S_NAr Byproduct (%)
1Pd₂(dba)₃ (2.5 mol%)BINAP (6.0 mol%)NaOtBuToluene100< 5> 45
2Pd₂(dba)₃ (2.5 mol%)XPhos (6.0 mol%)Cs₂CO₃1,4-Dioxane1003510
3Pd(OAc)₂ (5.0 mol%)t-BuXPhos (6.0 mol%)K₃PO₄Toluene100655
4 Pd₂(dba)₃ (2.5 mol%) t-BuXPhos (6.0 mol%) Cs₂CO₃ 1,4-Dioxane 100 88 < 2

Note: Entry 1 highlights the detrimental effect of using a strong base (NaOtBu) on electron-deficient fluoroarenes, leading to massive S_NAr degradation. Entry 4 represents the optimal balance of catalyst activation and chemoselectivity.

References

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry.[Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination During the Reduction of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene

Welcome to our dedicated guide for researchers, scientists, and professionals in drug development. This document addresses a critical challenge in organic synthesis: the chemoselective reduction of the nitro group in 2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated guide for researchers, scientists, and professionals in drug development. This document addresses a critical challenge in organic synthesis: the chemoselective reduction of the nitro group in 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene while preventing undesired debromination. Here, we provide a comprehensive resource in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to assist you in your experimental work.

Introduction: The Nuances of Chemoselective Nitro Reduction

The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of pharmaceuticals and other advanced materials.[1] However, the presence of other reducible functional groups, such as halogens, complicates this process, demanding high chemoselectivity. In the specific case of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene, the carbon-bromine bond is susceptible to cleavage during the nitro group reduction, a side reaction known as hydrodehalogenation.[2][3] This guide will delve into the mechanistic underpinnings of this issue and present field-proven strategies to achieve a clean and high-yielding reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to debromination during the reduction of my compound?

A1: The principal cause of debromination is the choice of reduction methodology and the reaction conditions. Catalytic hydrogenation, particularly with highly active catalysts like palladium on carbon (Pd/C), is a common culprit.[4] These catalysts can facilitate the hydrogenolysis of the carbon-bromine (C-Br) bond, especially under harsh conditions such as elevated temperatures and high hydrogen pressures.[5] The specific electronic and steric environment of the C-Br bond in your molecule can also influence its susceptibility to cleavage.

Q2: I suspect debromination is occurring in my reaction. How can I definitively identify the debrominated side product?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): The debrominated product will exhibit a molecular ion peak that is lower by the mass of a bromine atom (approximately 79.9 amu) compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a new aromatic proton signal in the region where the bromine was previously located. Concurrently, the signals of the adjacent protons will show altered chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon atom that was attached to the bromine will show a significant upfield shift in its resonance.

  • High-Performance Liquid Chromatography (HPLC): An optimized HPLC method can separate the starting material, the desired product, and the debrominated byproduct, allowing for quantification of the reaction's selectivity.

Q3: Are there milder reducing agents that are known to be more selective for the nitro group over the C-Br bond?

A3: Yes, several reagents are well-regarded for their chemoselectivity in nitro group reductions:

  • Metal/Acid Systems: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are often highly selective and cost-effective.[6][7]

  • Tin(II) Chloride (SnCl₂): This reagent is a mild and effective choice for reducing nitro groups in the presence of other sensitive functionalities.[6][8]

  • Hydrazine Hydrate: In combination with a catalyst like Pd/C, hydrazine hydrate can be used for transfer hydrogenation, which is often a milder alternative to using hydrogen gas.[9] However, careful optimization of reaction conditions is crucial to prevent dehalogenation.[1][9]

Troubleshooting Guide: Strategies to Minimize Debromination

This section offers a systematic approach to troubleshooting and optimizing your reaction to favor the desired nitro reduction.

Scenario: Significant Debromination is Observed with Catalytic Hydrogenation (e.g., H₂/Pd/C)

Underlying Causes & Solutions:

  • High Catalyst Activity: The inherent activity of palladium catalysts can promote C-Br bond cleavage.

    • Solution: Consider switching to a less active catalyst. Raney Nickel is often a good alternative for substrates where dehalogenation is a concern.[4][6] Alternatively, sulfided platinum on carbon (Pt/C) has shown efficacy in selectively reducing nitro groups without significant dehalogenation.[4]

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures accelerate both the desired reaction and the undesired debromination.

    • Solution: Optimize your reaction conditions by lowering the hydrogen pressure (atmospheric pressure may be sufficient) and reducing the temperature.[10]

  • Catalyst Poisoning: While often detrimental, intentional and controlled "poisoning" of the catalyst with sulfur-containing compounds can sometimes be used to temper its activity and improve selectivity. This is an advanced technique that requires careful development.[11]

Scenario: Incomplete Reaction or Low Yield with Milder Reagents (e.g., Fe/HCl, SnCl₂)

Underlying Causes & Solutions:

  • Insufficient Reagent Stoichiometry: An inadequate amount of the reducing agent will lead to an incomplete reaction.[11][12]

    • Solution: Ensure you are using a sufficient excess of the metal reducing agent. For metal/acid reductions, several equivalents are often necessary.[11]

  • Poor Reagent Activity: The surface area and purity of metal powders are critical for their reactivity.[12]

    • Solution: Use finely powdered and, if necessary, activated metals. Ensure the acid concentration is appropriate to facilitate the reaction.[12]

  • Sub-optimal Temperature: While many of these reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[12]

    • Solution: If the reaction is sluggish, consider carefully heating the reaction mixture while monitoring for the formation of any byproducts.

Validated Experimental Protocols

Below are two detailed protocols that have proven effective for the chemoselective reduction of halogenated nitroarenes.

Protocol 1: Reduction with Tin(II) Chloride (SnCl₂)

This method is known for its excellent chemoselectivity.[13]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (1.0 eq) in a suitable solvent like ethanol.[13]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[13]

  • Acidification: Slowly add concentrated hydrochloric acid (HCl). The reaction may be exothermic.[13]

  • Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.[13]

  • Work-up: After completion, cool the reaction mixture and carefully neutralize it with a base such as aqueous sodium bicarbonate or sodium hydroxide.[14] This may cause the precipitation of tin salts.[11]

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Data Summary Table:

ParameterRecommended Value
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Stoichiometry 3-5 equivalents[13]
Solvent Ethanol[13]
Acid Concentrated HCl[13]
Temperature Reflux[13]
Expected Yield >80%
Debromination Typically <5%
Protocol 2: Reduction with Iron (Fe) Powder and Acetic Acid

This is a classic, cost-effective, and environmentally benign method.[15]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, add the 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (1.0 eq), ethanol, and water.[16]

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 3-5 equivalents).[2]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic. Monitor the reaction by TLC.[2]

  • Work-up: Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Further purification can be achieved through standard techniques like column chromatography.

Data Summary Table:

ParameterRecommended Value
Reducing Agent Iron (Fe) Powder
Stoichiometry 3-5 equivalents[2]
Solvent System Ethanol/Water[16]
Additive Ammonium Chloride (NH₄Cl)[2]
Temperature Reflux[2]
Expected Yield >85%
Debromination Typically <5%

Visualizing the Process: Workflow and Mechanistic Insights

The following diagrams illustrate the decision-making process for method selection and the proposed mechanism for debromination.

experimental_workflow cluster_start Initiation cluster_decision Method Selection cluster_analysis Outcome & Analysis cluster_optimization Optimization Loop Start 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene Method_Choice Select Reduction Method Start->Method_Choice Catalytic_Hydrog Catalytic Hydrogenation (e.g., H₂/Pd/C) Method_Choice->Catalytic_Hydrog High risk of debromination Metal_Acid_Red Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂) Method_Choice->Metal_Acid_Red Preferred for chemoselectivity Desired_Product Target Amine Catalytic_Hydrog->Desired_Product Side_Product Debrominated Impurity Catalytic_Hydrog->Side_Product Metal_Acid_Red->Desired_Product Analysis Reaction Monitoring (TLC, HPLC, MS) Desired_Product->Analysis Side_Product->Analysis Optimize Optimize Conditions or Select Alternative Method Analysis->Optimize If debromination is significant Optimize->Method_Choice

Caption: A decision workflow for selecting and optimizing the reduction method.

debromination_mechanism cluster_catalyst Catalyst Surface (Pd) cluster_substrate_interaction Substrate Interaction cluster_cleavage Reductive Cleavage Catalyst Pd(0) Surface H2 H₂ Adsorbed_H 2H (adsorbed) H2->Adsorbed_H Dissociative Adsorption Hydrogenolysis Hydrogenolysis Adsorbed_H->Hydrogenolysis Aryl_Bromide Ar-Br Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Pd_Intermediate Ar-Pd(II)-Br Oxidative_Addition->Pd_Intermediate Pd_Intermediate->Hydrogenolysis Debrominated_Product Ar-H Hydrogenolysis->Debrominated_Product HBr HBr Hydrogenolysis->HBr

Sources

Optimization

Optimizing reaction yield for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene synthesis

Technical Support Center: Synthesis of Polysubstituted Aromatic Amines Focus Molecule: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene This guide provides in-depth technical support for researchers and scientists engaged in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Polysubstituted Aromatic Amines

Focus Molecule: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

This guide provides in-depth technical support for researchers and scientists engaged in the synthesis of complex, polysubstituted aromatic compounds, using 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene as a model system. The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of other highly functionalized aromatic intermediates in drug development and materials science.

Section 1: Strategic Considerations for Synthesis

The synthesis of a molecule with the substitution pattern of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a multi-step process that requires careful planning regarding the order of substituent introduction. The directing effects of the existing groups on the aromatic ring will influence the regioselectivity of each subsequent reaction.

A plausible, though challenging, synthetic route would likely involve the sequential nitration, bromination, and reduction of a suitable starting material. Given the ortho-diamino and nitro functionalities, a key step would be the selective reduction of a dinitro precursor.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

Part A: Nitration of Halogenated Toluene Derivatives

The introduction of a nitro group onto an already substituted aromatic ring is a critical step. The choice of nitrating agent and reaction conditions can significantly impact yield and isomer distribution.

  • Q1: What are the best practices for controlling the regioselectivity of nitration on a multi-substituted ring?

    A1: Regioselectivity is governed by the electronic and steric effects of the substituents already present. Activating groups (like methyl and amino) are typically ortho, para-directing, while deactivating groups (like nitro and halogens, with the exception of their ortho, para-directing nature due to lone pairs) direct meta. For a complex molecule, the directing effects can be competing. It is often necessary to introduce the substituents in a specific order to achieve the desired isomer. In some cases, using a protecting group strategy for highly activating groups like amines can prevent unwanted side reactions and better control the position of nitration. For instance, an amino group can be acetylated to an amide, which is still an ortho, para-director but is less activating and offers steric hindrance that can favor the para-product.

  • Q2: My nitration reaction is resulting in a low yield and a mixture of isomers. What are the likely causes and how can I troubleshoot this?

    A2: Low yields and poor selectivity are common challenges in the nitration of complex substrates.

    • Reaction Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration (dinitration or trinitration) or decomposition of the starting material.[1] It is crucial to maintain the recommended temperature, often using an ice bath for cooling, especially during the addition of the nitrating agent.[2]

    • Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is common for less activated rings. For more reactive substrates, a milder nitrating agent might be necessary to prevent side reactions.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Q3: I am observing significant byproduct formation, including oxidized species. How can I mitigate this?

    A3: Oxidation is a common side reaction, especially with electron-rich aromatic rings.

    • Protecting Groups: If an activating group like an amine is present, it can be oxidized by the strong oxidizing conditions of nitration. Protecting the amine as an amide is a standard strategy to prevent this.

    • Milder Conditions: Exploring alternative nitration methods, such as visible-light-mediated nitration using a photoredox catalyst, can provide a milder reaction environment and reduce oxidative byproducts.[3]

Part B: Selective Reduction of Aromatic Nitro Groups

The conversion of a nitro group to an amino group is a fundamental transformation. In the context of a molecule with multiple nitro groups or other reducible functionalities, selectivity is key.

  • Q1: How can I selectively reduce one nitro group in the presence of another?

    A1: Selective reduction is challenging but can be achieved by carefully controlling the reaction conditions and choice of reducing agent. Reagents such as sodium sulfide or ammonium sulfide are known to selectively reduce one nitro group in dinitro-aromatic compounds. The choice of solvent and reaction temperature can also influence selectivity.

  • Q2: What are the most reliable methods for the reduction of a halogenated nitroaromatic without causing dehalogenation?

    A2: Catalytic hydrogenation is a common method for nitro group reduction. However, some catalysts, particularly under harsh conditions, can also reduce halogens (hydrodehalogenation).[4]

    • Catalyst Choice: Catalysts like Pt-V/C have shown high performance in the selective hydrogenation of halogenated nitroaromatics.[4] The choice of catalyst is crucial to maximize the reduction of the nitro group while minimizing the cleavage of the carbon-halogen bond.

    • Reaction Conditions: Optimizing hydrogen pressure, temperature, and reaction time is essential. Lower pressures and temperatures generally favor the selective reduction of the nitro group.[5]

    • Alternative Reducing Agents: Metal-acid systems, such as iron powder in acetic or hydrochloric acid, are effective for nitro group reduction and are often used in industrial processes.[6][7] This method can be less prone to dehalogenation compared to some catalytic hydrogenation systems.

  • Q3: My reduction reaction is incomplete. What steps can I take to improve the conversion?

    A3: Incomplete reduction can be due to several factors:

    • Catalyst Activity: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary.

    • Reagent Stoichiometry: In metal-acid reductions, ensure a sufficient excess of the metal and acid is used.

    • Solubility: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. Screening for a suitable solvent is important. Ethers like THF or 2-methyl-THF have been shown to be effective for some hydrogenations.[4]

Part C: Purification of Isomeric Products

The synthesis of polysubstituted aromatics often results in a mixture of isomers that need to be separated.

  • Q1: What are the most effective techniques for separating structural isomers of substituted toluenes?

    A1:

    • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which can lead to the crystallization of the less soluble isomer.[8][9]

    • Column Chromatography: For isomers with different polarities, silica gel column chromatography is a standard laboratory technique for separation. The choice of eluent is critical for achieving good separation.

    • Fractional Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be used for separation.[8]

  • Q2: I am having difficulty crystallizing my final product. What can I do?

    A2:

    • Solvent Screening: The choice of solvent is crucial for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic screening of different solvents and solvent mixtures is recommended.

    • Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization in a supersaturated solution.

    • Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of larger, purer crystals.

Section 3: Experimental Protocols

The following are example protocols for key transformations that would be relevant to the synthesis of a molecule like 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. These are based on established procedures for similar compounds.

Protocol 1: Nitration of an Acetanilide Derivative

This protocol is adapted from the nitration of o-acetotoluide.[10]

  • Acetylation: In a round-bottom flask, dissolve the starting aniline derivative in acetic anhydride. The reaction is often exothermic.

  • Cooling: Cool the solution to 10-15°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Nitration: Slowly add the nitrating mixture to the cooled solution of the acetanilide derivative, ensuring the temperature does not rise above the specified limit (e.g., 15-20°C).[10] Careful temperature control is critical to prevent side reactions.[10]

  • Quenching: After the addition is complete, stir the reaction mixture for a specified time before pouring it slowly into a beaker of ice water with stirring.

  • Isolation: The nitrated product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of a Dinitrotoluene with Iron and Acid

This protocol is based on the reduction of 2,4-dinitrotoluene.[6]

  • Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the dinitrotoluene derivative, iron powder, and 50% aqueous ethanol.

  • Heating: Heat the mixture to boiling on a water bath with stirring.

  • Acid Addition: Slowly add a solution of concentrated hydrochloric acid in 50% ethanol.

  • Reflux: Reflux the mixture for several hours after the acid addition is complete.

  • Neutralization: After the reaction is complete, make the hot mixture just alkaline to litmus by adding an alcoholic solution of potassium hydroxide.

  • Filtration: Filter the hot mixture to remove the iron sludge. Wash the iron residue with hot ethanol.

  • Isolation: The diaminotoluene product can be isolated from the filtrate, for example, by precipitation as a sulfate salt by adding sulfuric acid.[6] The free base can then be regenerated by treatment with a strong base.

  • Purification: The final product can be purified by recrystallization or distillation.

Section 4: Visualizations

Troubleshooting Workflow for a Low-Yield Nitration Reaction

G start Low Yield in Nitration check_temp Was Temperature Controlled? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagents Are Reagents Fresh and Anhydrous? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_time Was Reaction Time Optimized? time_yes Yes check_time->time_yes time_no No check_time->time_no check_byproducts Analyze Byproducts (TLC/GC-MS) byproduct_over Over-nitration/ Decomposition check_byproducts->byproduct_over byproduct_start Starting Material Remains check_byproducts->byproduct_start temp_yes->check_reagents solution_temp Implement Better Cooling/ Slow Addition temp_no->solution_temp reagents_yes->check_time solution_reagents Use Freshly Opened or Purified Reagents reagents_no->solution_reagents time_yes->check_byproducts solution_time Run Time-Course Study (Monitor by TLC/GC) time_no->solution_time solution_over Lower Temperature/ Use Milder Nitrating Agent byproduct_over->solution_over solution_start Increase Temperature/ Reaction Time/Stronger Acid byproduct_start->solution_start

Caption: A decision tree for troubleshooting low yields in aromatic nitration reactions.

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization start_material Substituted Toluene nitration Nitration start_material->nitration bromination Bromination nitration->bromination reduction Nitro Group Reduction bromination->reduction quench Quenching reduction->quench extraction Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude chromatography Column Chromatography crude->chromatography crystallization Recrystallization crude->crystallization pure_product Pure Product chromatography->pure_product crystallization->pure_product nmr NMR pure_product->nmr ms Mass Spec pure_product->ms ir IR Spec pure_product->ir

Caption: A general workflow from synthesis to purification and characterization of the final product.

References

  • Visible-Light-Mediated Nitration of Protected Anilines | The Journal of Organic Chemistry. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | ResearchGate. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Catalytic nitration of anilines using the (PhIO)n‐Al(NO3)3 system. - ResearchGate. Available at: [Link]

  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Troubleshooting: About - Department of Chemistry : University of Rochester. Available at: [Link]

  • 2-amino-3-nitrotoluene - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Nitrotoluene - Sciencemadness Discussion Board. Available at: [Link]

  • 2,4-diaminotoluene - Organic Syntheses Procedure. Available at: [Link]

  • 4-BROMO-3-FLUORO-6-NITROTOLUENE - ChemBK. Available at: [Link]

  • US1836212A - Purification of p-nitro-toluene - Google Patents.
  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • baseline separation of 2,4,6-trinitrotoluene (tnt) and its biotransformation products using hplc. Available at: [Link]

  • Process for purifying 2,4-diaminotoluene by recrystallization - Eureka | Patsnap. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Troubleshooting regioisomer impurities in 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene production

Technical Support Center: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Production For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Production

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. As Senior Application Scientists, we understand the nuances of complex organic syntheses and the challenges of controlling regioselectivity. This resource is designed to help you navigate potential issues and optimize your experimental outcomes.

I. Understanding the Core Challenge: Regioisomer Formation

The primary challenge in the synthesis of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene lies in controlling the position of the nitro group during the electrophilic aromatic substitution (EAS) reaction on a polysubstituted toluene ring. The existing substituents—amino, bromo, and fluoro groups—all exert directing effects that influence where the incoming electrophile (the nitronium ion, NO₂⁺) will add to the aromatic ring.[1][2][3]

  • Amino Groups (-NH₂): These are strongly activating and ortho-, para-directing.[4]

  • Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating yet ortho-, para-directing.[2]

  • Methyl Group (-CH₃): This is a weakly activating and ortho-, para-directing group.

The interplay of these directing effects can lead to the formation of a mixture of regioisomers, where the nitro group is located at different positions on the toluene ring. The desired product has the nitro group at the 6-position, but impurities with the nitro group at other positions can also be formed.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter during the synthesis and purification of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene.

Synthesis & Reaction Workup

Q1: My reaction is producing a complex mixture of products with a low yield of the desired 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. What are the likely causes and how can I improve the regioselectivity?

A1: A low yield of the target compound accompanied by multiple spots on a TLC plate points towards a lack of regioselectivity in the nitration step. Here’s a breakdown of potential causes and solutions:

  • Cause: Incorrect Nitrating Agent or Reaction Conditions. The choice of nitrating agent and the reaction temperature are critical for controlling regioselectivity.[5][6]

    • Solution:

      • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent.[5] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

      • Temperature Control: Electrophilic aromatic substitution reactions are often exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) can help to improve selectivity by favoring the kinetically controlled product.[7]

  • Cause: Steric Hindrance. The substituents already on the toluene ring can sterically hinder the approach of the nitronium ion to certain positions.

    • Solution: While you cannot change the inherent steric environment of your starting material, understanding it can help predict the major and minor products. Molecular modeling can be a useful tool to visualize the steric accessibility of different positions on the aromatic ring.

  • Cause: Inefficient Workup. An improper workup can lead to the loss of the desired product and the persistence of impurities.

    • Solution: A typical workup involves quenching the reaction mixture with ice water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[8] Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help to remove any remaining acid.

Q2: I'm observing the formation of di- and tri-nitrated byproducts. How can I prevent over-nitration?

A2: The formation of multiple nitrated products indicates that the reaction is too vigorous.

  • Cause: Reaction Conditions are Too Harsh.

    • Solution:

      • Temperature: Maintain a low reaction temperature throughout the addition of the nitrating agent.

      • Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-nitration.

      • Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction to prevent further nitration.

Purification

Q3: I'm having difficulty separating the desired 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene from its regioisomeric impurities by column chromatography.

A3: Co-elution of regioisomers is a common challenge in purification.

  • Cause: Similar Polarity of Isomers. Regioisomers often have very similar polarities, making them difficult to separate using standard chromatographic techniques.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds and separating isomers.[9][10][11][12][13] The key is to find a suitable solvent or solvent system in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

      • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution of isomers.[14][15][16] Different column chemistries (e.g., C18, phenyl, cyano) and mobile phase compositions should be screened to find the optimal separation conditions.[14][16]

Q4: My recrystallization is not yielding pure crystals, or the recovery is very low.

A4: Unsuccessful recrystallization can be due to several factors.[17]

  • Cause: Inappropriate Solvent Choice.

    • Solution: A systematic solvent screen is necessary. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water) at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but not when cold.[11]

  • Cause: Cooling Too Quickly. Rapid cooling can trap impurities within the crystal lattice.[17]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Cause: Using Too Much Solvent. This will result in a low yield as a significant amount of the product will remain dissolved in the mother liquor.[17]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

III. Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity of the nitration of 2,3-diamino-4-bromo-5-fluorotoluene?

A: The two amino groups are the strongest activating and ortho-, para-directing groups. The methyl group is also ortho-, para-directing. The bromo and fluoro groups are ortho-, para-directing but deactivating. The directing effects of the amino groups will likely dominate. Given the positions of the existing substituents, the most likely positions for nitration are ortho and para to the amino groups. The position para to the 2-amino group is blocked by the fluorine. The position ortho to the 2-amino group is the 3-position, which is already substituted. The position para to the 3-amino group is the 6-position. The position ortho to the 3-amino group is the 2-position, which is already substituted, and the 4-position, which is also substituted. Therefore, the major product is expected to be the 6-nitro isomer. However, other isomers are still possible due to the complex interplay of electronic and steric effects.

Q: What analytical techniques are best for identifying and quantifying regioisomeric impurities?

A: A combination of techniques is often necessary for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is an excellent tool for separating and quantifying isomers.[14][15][18] Different isomers will often have distinct retention times.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the isomers.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the exact structure of each isomer. The coupling patterns and chemical shifts of the aromatic protons can be used to deduce the substitution pattern on the toluene ring.

Q: Are there any safety precautions I should be aware of during this synthesis?

A: Yes, several safety precautions are crucial.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The nitration reaction is exothermic and can lead to a runaway reaction if not properly controlled. Always add the nitrating agent slowly and maintain a low temperature with an ice bath.

  • Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle the product with care and avoid heat and shock.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nitration
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting material (2,3-diamino-4-bromo-5-fluorotoluene) in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[22]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for the specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Recrystallization
  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent and heat the mixture to boiling.

  • Continue adding the hot solvent portion-wise until the solid just dissolves.[12]

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]

  • Dry the crystals in a vacuum oven.

Data Presentation
Technique Purpose Typical Observations
TLC Reaction monitoring, purity checkDesired product and impurities will have different Rf values.
HPLC Quantification of regioisomersEach isomer will have a distinct retention time and peak area.
¹H NMR Structural elucidationThe chemical shifts and coupling constants of aromatic protons confirm the substitution pattern.
LC-MS Molecular weight confirmationThe mass spectrum will show the molecular ion peak corresponding to the product.
Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material: 2,3-diamino-4-bromo-5-fluorotoluene nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) start->nitration workup Aqueous Workup & Extraction nitration->workup crude Crude Product (Mixture of Isomers) workup->crude recrystallization Recrystallization crude->recrystallization filtration Filtration recrystallization->filtration pure_product Pure 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene filtration->pure_product mother_liquor Mother Liquor (Contains Soluble Impurities) filtration->mother_liquor hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms MS pure_product->ms

Caption: Workflow for the synthesis, purification, and analysis of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene.

Regioisomer Formation Logic Diagram

G toluene Substituted Toluene amino -NH₂ (Strongly Activating, o,p-directing) halo -Br, -F (Deactivating, o,p-directing) methyl -CH₃ (Weakly Activating, o,p-directing) nitration Nitration (EAS) amino->nitration halo->nitration methyl->nitration products Mixture of Regioisomers nitration->products desired Desired Product (6-nitro isomer) products->desired impurities Regioisomeric Impurities products->impurities

Caption: Factors influencing the formation of regioisomers during nitration.

V. References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chem LibreTexts. (2023, October 30). Directing Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.

  • Ge, H., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Journal of Physical Chemistry A, 118(48), 11463-11471. [Link]

  • Chem LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Kattamuri, P. V., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 6(3), 435-442. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Kattamuri, P. V., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 6(3), 435-442. [Link]

  • Chem LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Kwok, T. J., et al. (1994). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638.

  • University of Texas at Dallas. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(44), 15433-15442. [Link]

  • ChemRxiv. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. [Link]

  • Royal Society of Chemistry. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(26), 6754-6760. [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Wagen, C. (2022, September 10). Singleton Saturday: Nitration of Toluene. Corin Wagen. [Link]

  • ResearchGate. (n.d.). Direct Regioisomer Analysis of Crude Reaction Mixtures via Molecular Rotational Resonance (MRR) Spectroscopy. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • West, C., & Lesellier, E. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 1099(1-2), 175-184. [Link]

  • Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE.

  • University of Rochester. (n.d.). Tips & Tricks: About. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,15-Diphenylporphyrin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of (Pinacolato)boryl-(1,8-diaminonaphthyl)borane. Retrieved from [Link]

  • Multi Synthesis Problems Organic Chemistry. (n.d.). Retrieved from

  • University of Rochester. (n.d.). Troubleshooting: About. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-3-nitrotoluene. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Improved Synthesis of 3,5-Diamino-2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

  • PubMed. (2012). Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography. Angewandte Chemie (International Ed. in English), 51(34), 8529-8532. [Link]

  • Organic Syntheses. (n.d.). 2-Aminofluorene. Retrieved from [Link]

Sources

Optimization

Overcoming poor solubility of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene in organic reactions

Technical Support Center: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Welcome to the technical support guide for handling 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. This document provides in-depth troubleshooting and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Welcome to the technical support guide for handling 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals who encounter solubility challenges with this highly functionalized aromatic compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure its successful application in your synthetic workflows.

Understanding the Solubility Challenge

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a complex molecule with multiple functional groups that dictate its physical and chemical properties. Its characteristically poor solubility in many common organic solvents stems from a combination of factors:

  • High Polarity: The presence of two amino (-NH₂) groups and a nitro (-NO₂) group imparts significant polarity.[1][2]

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the amino and nitro groups can facilitate intramolecular hydrogen bonding. This internal bonding reduces the molecule's ability to form hydrogen bonds with solvent molecules, which is a key driver of solubility for polar compounds.[3][4]

  • Crystal Lattice Energy: As a solid, the compound's molecules are tightly packed in a crystal lattice. A significant amount of energy is required from the solvent to overcome these strong intermolecular forces.

  • Multiple Substituents: The combination of bromo, fluoro, diamino, and nitro groups on the toluene ring creates a rigid, sterically hindered structure that can be difficult to solvate effectively.[5]

Understanding these root causes is the first step in devising a rational strategy to overcome them. The principle of "like dissolves like" is a useful starting point, suggesting that polar solvents are more likely to be effective.[6][7][8]

Troubleshooting Decision Guide

When faced with a solubility issue, a systematic approach can save time and resources. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

Solubility_Troubleshooting_Workflow start Start: Compound Insoluble in Chosen Solvent check_polarity Is the solvent polarity appropriate? (e.g., Polar Aprotic) start->check_polarity try_polar_aprotic Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP) check_polarity->try_polar_aprotic No heat_mixture Is heating an option for your reaction? check_polarity->heat_mixture Yes try_polar_aprotic->heat_mixture apply_heat Action: Gently heat the mixture. Monitor for decomposition. heat_mixture->apply_heat Yes use_cosolvent Is a single solvent still ineffective? heat_mixture->use_cosolvent No apply_heat->use_cosolvent add_cosolvent Action: Introduce a co-solvent. (e.g., Toluene in DMF, Dioxane) use_cosolvent->add_cosolvent Yes run_heterogeneous Action: Consider running the reaction as a heterogeneous slurry. use_cosolvent->run_heterogeneous No, or failed end_soluble Success: Compound Dissolved add_cosolvent->end_soluble run_heterogeneous->end_soluble Proceed with reaction CoSolvent_Mechanism cluster_0 Solvation Environment Target Target Molecule (DBFNT) SolventA Polar Aprotic Solvent (e.g., DMF) SolventA->Target Solvates Polar -NO2 and -NH2 groups SolventB Aromatic Co-Solvent (e.g., Toluene) SolventB->Target π-π stacking with Toluene Ring

Figure 2. Conceptual diagram of a co-solvent system enhancing solubility.

In-Depth Experimental Protocols

Protocol 4.1: Systematic Solvent Screening

This protocol provides a methodical way to test multiple solvents using a small amount of material.

Objective: To identify the most promising solvent or solvent system for your reaction.

Materials:

  • 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

  • Small vials (e.g., 1-2 mL HPLC vials) with caps

  • A selection of solvents (see table below)

  • Stir plate and small stir bars

  • Heat block or oil bath

Procedure:

  • Accurately weigh a small, consistent amount of the compound (e.g., 5 mg) into each labeled vial.

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each corresponding vial.

  • Add a micro-stir bar to each vial.

  • Cap the vials and stir the mixtures at room temperature for 15 minutes.

  • Record your observations using the qualitative scale in the table below.

  • For any vials where the compound is not fully dissolved, transfer them to a heat block.

  • Increase the temperature to a moderate level (e.g., 50-60 °C) and stir for another 15 minutes.

  • Record your observations again.

Data Presentation: Qualitative Solubility Screening Table
SolventPolarity TypeObservation (Room Temp)Observation (60 °C)
HexaneNon-polarInsolubleInsoluble
TolueneAromaticInsolubleSlightly Soluble
Dichloromethane (DCM)Polar AproticSlightly SolubleModerately Soluble
Ethyl Acetate (EtOAc)Polar AproticSlightly SolubleModerately Soluble
Acetonitrile (ACN)Polar AproticModerately SolubleSoluble
Tetrahydrofuran (THF)Polar AproticModerately SolubleSoluble
N,N-Dimethylformamide (DMF)Polar AproticSolubleFully Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleFully Soluble
Methanol (MeOH)Polar ProticSlightly SolubleModerately Soluble

Note: This table presents expected results based on chemical principles. Your experimental results should be recorded in a similar format.

References

  • 4-Nitrotoluene. Grokipedia.
  • Arom
  • Chemicals Explained: What is Para-Nitrotoluene? East Harbour Group.
  • Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds. PASCO scientific.
  • 2-Nitrotoluene | C7H7NO2. PubChem.
  • Reaction intermediate being poorly soluble - any workarounds? Reddit.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Solubility of 4-Nitrotoluene, 2,6-Dinitrotoluene, 2,3-Dinitrotoluene, and 1,3,5-Trinitrobenzene in Pure Water and Seawater.
  • The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Bradford Scholars.
  • Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules.
  • THE SOLUBILITY OF TRINITROTOLUENE IN ORGANIC SOLVENTS.
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC.
  • How can we resolve solubility of insoluble organic synthetic compounds?
  • Studies on the hydrogen bonding of aniline's deriv
  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. UCLA Chemistry and Biochemistry.
  • Solubility handbook. Your.Org.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Reduction of nitro compounds. Wikipedia.
  • Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • Solubility Rules Chart and Memoriz
  • The Chemistry Behind Arom
  • Solubility Rules for Ionic Compounds. Sigma-Aldrich.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • 2-bromo-4-fluoro-6-nitrotoluene. ChemBK.
  • Fast and efficient method for reduction of aromatic nitro compounds with promotion of NaBH4/Cu(NO3)
  • Polarity of Solvents.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • 2-Bromo-4-fluoro-6-nitrotoluene. Sigma-Aldrich.
  • Exploring the Chemical Properties and Industrial Uses of 4-Bromo-2-Fluoro-6-Nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-4-fluoro-6-nitrotoluene | CAS 502496-33-5. Santa Cruz Biotechnology.
  • Nitrotoluenes. Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Purifying Crude 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene by Recrystallization

This guide is designed for researchers, scientists, and drug development professionals facing the challenge of purifying the complex, multi-functionalized molecule, 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. Due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals facing the challenge of purifying the complex, multi-functionalized molecule, 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. Due to the unique combination of polar (amino, nitro) and non-polar (toluene, halogen) functionalities, a systematic approach is required to develop a robust recrystallization protocol. This document provides a framework for solvent system selection, a step-by-step methodology for protocol development, and a comprehensive troubleshooting guide.

Part 1: Physicochemical Profile & Initial Considerations

The structure of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene presents a unique purification challenge. The molecule's characteristics include:

  • High Polarity: The presence of two amino (-NH2) groups and a strongly electron-withdrawing nitro (-NO2) group makes the molecule quite polar.[1]

  • Hydrogen Bonding: Both amino and nitro groups can participate in hydrogen bonding, influencing solubility in protic solvents.

  • Aromatic Backbone: The substituted toluene ring provides a degree of non-polar character.

  • Potential for Impurities: Synthesis can lead to various impurities, including regioisomers, over- or under-halogenated/nitrated species, and oxidation byproducts from the aniline-like moieties.[2][3] Dark coloration of the crude product often indicates oxidized impurities.[2][4][5]

Given these features, it is unlikely that a single, simple solvent will be ideal. A mixed-solvent system is often required when no single solvent provides the desired steep solubility curve—high solubility when hot and low solubility when cold.[1][6]

Part 2: Developing the Recrystallization Protocol

The core of the process is a systematic solvent screening to identify an effective single or mixed-solvent system.

Step 1: Single Solvent Screening

The goal is to find a solvent that fully dissolves the compound at its boiling point but provides poor solubility at low temperatures (e.g., 0-4 °C).[1] The principle of "like dissolves like" is a good starting point; polar solvents are often good candidates for dissolving polar nitroaromatic compounds.[1]

Recommended Screening Solvents: A range of solvents should be tested to cover different polarities and functionalities. Alcoholic solvents are often a good starting point for nitroaryl compounds.[1]

Solvent ClassExample SolventsRationale & Expected Interaction
Alcohols Methanol, Ethanol, IsopropanolGood starting point. The hydroxyl group can hydrogen bond with the amino and nitro groups, while the alkyl chain interacts with the toluene backbone.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic. Can dissolve the compound without strong hydrogen bonding, potentially offering a different solubility profile.
Esters Ethyl AcetateMedium polarity. Good for dissolving a wide range of compounds.
Aromatic TolueneGenerally less likely to be a primary solvent due to the "like dissolves like" principle but could be a useful anti-solvent. May dissolve non-polar impurities.
Halogenated Dichloromethane (DCM)Can be effective but has a low boiling point, which may not provide a sufficient temperature gradient for good crystal growth.
Protic/Polar WaterUnlikely to work alone due to the aromatic and halogenated nature of the compound, but is a very common anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[1]

Screening Protocol:

  • Place ~20 mg of the crude solid into a small test tube.

  • Add a candidate solvent dropwise at room temperature, agitating after each addition, up to ~1 mL. Note the solubility.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath).[7]

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Note the volume required.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.[8]

Step 2: Developing a Mixed-Solvent System

If no single solvent is ideal, a mixed-solvent system (or solvent pair) is the next logical step.[1][6][9] This is useful when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[1][6][10] The two solvents must be fully miscible.[1][6]

Common Miscible Pairs:

  • Ethanol-Water[1]

  • Methanol-Water

  • Acetone-Water

  • Toluene-Hexane[11]

  • Ethyl Acetate-Hexane

Mixed-Solvent Protocol:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol).[6][9]

  • While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution turns faintly and persistently cloudy (this is the saturation point).[1][9][10]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6][9]

  • Set the solution aside to cool slowly, allowing for crystal formation.[6]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of complex aromatic amines.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid comes out of solution as a liquid because the solution is still above the compound's melting point.[12] This can also be caused by a high concentration of impurities.[1]

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. This may allow crystallization to occur at a temperature below the compound's melting point.[1][6]

  • Solution 2: Cool Slowly. Allow the solution to cool much more slowly. Rapid cooling favors oil formation, while slow cooling promotes the growth of well-ordered crystals.[1][3] You can insulate the flask to slow the cooling rate.[13]

  • Solution 3: Change Solvents. The boiling point of your solvent may be higher than the melting point of your compound.[4][14] Select a solvent with a lower boiling point.[6][13]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.

  • Solution 1: Reduce Solvent Volume. If too much solvent was used, the solution is not saturated enough for crystals to form.[12][15] Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.[13]

  • Solution 2: Induce Crystallization. If the solution is supersaturated, nucleation is required.[16]

    • Scratching: Scratch the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide a surface for crystal nucleation.[1][15]

    • Seeding: Add a tiny crystal of the crude (or pure) compound to the solution. This "seed" crystal acts as a template for further crystal growth.[13]

Q3: The purified crystals are still highly colored. How can I decolorize the product?

A: Color is often due to oxidized or polymeric impurities that co-crystallize with your product.[2][5]

  • Solution: Use Activated Carbon (Charcoal). Activated carbon is highly effective at adsorbing colored impurities.[2][3][4]

    • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat and add a very small amount of activated carbon (a spatula tip is usually sufficient).

    • Bring the mixture back to a boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the carbon.

    • Allow the hot, clear filtrate to cool and crystallize as usual. The resulting crystals should be much lighter in color.

Q4: My recovery yield is very low. How can I improve it?

A: Low yield is a common problem and can stem from several factors.

  • Cause 1: Using too much solvent. This is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.[4][12][15] Always use the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Cause 2: Premature crystallization. If crystals form during a hot filtration step, product is lost. Ensure your funnel and receiving flask are pre-heated to prevent this.[6][8]

  • Cause 3: Incomplete crystallization. Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation from the cold solvent.[8]

  • Cause 4: Washing with warm solvent. When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[15][17]

Part 4: Visualization of the Workflow

The following diagram outlines the logical decision-making process for developing a successful recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid screen Perform Single Solvent Screening (Small Scale) start->screen ideal_solvent Ideal Single Solvent Found? screen->ideal_solvent scale_up Scale-Up Recrystallization with Single Solvent ideal_solvent->scale_up Yes mixed_solvent Select Miscible Solvent Pair (Good/Bad Solvents) ideal_solvent->mixed_solvent No analyze Analyze Crystals (Purity, Yield, Color) scale_up->analyze perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->analyze success Success: Pure Product analyze->success Criteria Met troubleshoot Troubleshoot Issues analyze->troubleshoot Criteria Not Met oiling_out Problem: Oiling Out troubleshoot->oiling_out no_crystals Problem: No Crystals troubleshoot->no_crystals low_yield Problem: Low Yield troubleshoot->low_yield colored Problem: Colored Crystals troubleshoot->colored add_charcoal Add Activated Carbon and Re-filter Hot colored->add_charcoal Re-attempt add_charcoal->screen Re-attempt

Caption: Decision workflow for recrystallization protocol development.

References

  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Toluenes.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • (n.d.). Recrystallization1.
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • Scribd. (n.d.). Solvent Selection for Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
  • (n.d.). Recrystallization.
  • (n.d.). Recrystallization-1.pdf.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • BenchChem. (n.d.). recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline.

Sources

Optimization

Minimizing oxidation of diamino groups in 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Welcome to the Technical Support Center for highly substituted aromatic amines. As a Senior Application Scientist, I have designed this portal to address the specific handling, storage, and experimental challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly substituted aromatic amines. As a Senior Application Scientist, I have designed this portal to address the specific handling, storage, and experimental challenges associated with 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene .

Because this molecule is an ortho-diamine, it is inherently susceptible to oxidative degradation. However, its unique highly electron-withdrawing substitution pattern (-Br, -F, -NO2) alters its electronic landscape, requiring tailored handling protocols. This guide synthesizes mechanistic theory with field-proven techniques to ensure the integrity of your compound.

FAQ: Mechanistic Insights into Diamine Oxidation

Q1: Why does my 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene turn dark brown/black upon exposure to air or during dissolution? The discoloration is a direct visual indicator of oxidative oligomerization. Ortho-diamines undergo a sequential one-electron oxidation process when exposed to atmospheric oxygen, trace transition metals, or light[1][2]. The initial oxidation yields a radical cation, which rapidly loses a second electron and protons to form a highly electrophilic ortho-quinone diimine[2][3]. This intermediate is kinetically unstable and immediately undergoes Michael-type nucleophilic attack by the unreacted diamine, leading to the formation of dark-colored phenazine derivatives or azo-dimers[1][3].

Q2: Do the substituents (-Br, -F, -NO2) make the molecule more or less prone to oxidation? Thermodynamically, they make it less prone to the initial oxidation step compared to unsubstituted o-phenylenediamine. Electron-withdrawing groups (EWGs) pull electron density away from the amine lone pairs, increasing the oxidation potential[4]. However, once the quinone diimine intermediate is formed, the EWGs make the ring even more electrophilic, accelerating the subsequent nucleophilic attack by unreacted amines. Therefore, while the onset of oxidation requires a higher activation energy, the degradation cascade is extremely rapid once initiated.

OxidationMechanism A 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (Electron-deficient o-diamine) B Radical Cation Intermediate (1e- oxidation) A->B O2 / Light / Trace Metals C Ortho-Quinone Diimine (Highly Reactive Electrophile) B->C -e-, -H+ D Nucleophilic Attack by Unreacted Amine (Michael-type addition) C->D + Unreacted Diamine E Phenazine Oligomers / Azo-Dimers (Dark colored impurities) D->E Oxidative Coupling Cascade

Fig 1. Oxidative degradation pathway of ortho-diamines to phenazine oligomers.

Troubleshooting Guide: Minimizing Oxidation

Issue: The compound degrades rapidly when dissolved in organic solvents. Causality: Commercially available "anhydrous" solvents often contain dissolved oxygen. When the diamine is solvated, the physical barrier of the solid crystal lattice is removed, and the molecules are freely exposed to dissolved O2, accelerating radical cation formation. Solution: Solvents must be rigorously deoxygenated prior to use. Simple sparging (bubbling nitrogen) is insufficient for highly sensitive applications because it leaves trace O2 in the solvent lattice[5][6]. You must utilize the Freeze-Pump-Thaw (FPT) method to completely evacuate dissolved gases[6].

Issue: Discoloration occurs during long-term storage despite being sealed. Causality: Ambient light and trace oxygen in the headspace of the storage vial are sufficient to initiate the radical cascade over time. Solution: Employ chemical protection. Adding a volatile, sacrificial antioxidant such as N,N-Diethylhydroxylamine (DEHA) can scavenge oxygen and free radicals without interfering with downstream chemistry[7][8]. Alternatively, storing the compound as a hydrochloride (HCl) salt protonates the amine lone pairs, completely shutting down their ability to undergo electron transfer[2].

Data Center: Quantitative Comparisons

To assist in your experimental design, the following tables summarize the efficacy of various protective strategies.

Table 1: Comparison of Solvent Degassing Methods

Degassing Method Mechanism of Action Residual O2 Level Solvent Loss Recommended Use
Inert Gas Sparging Displacement by N2/Ar bubbles Moderate (~1-2 ppm) High Bulk wash solvents, robust reactions[5].
Sonication under Vacuum Cavitation forces out dissolved gas Moderate-Low Low Quick HPLC solvent prep[5].

| Freeze-Pump-Thaw (FPT) | Vacuum evacuation of solid-state trapped gas | Ultra-Low (<0.1 ppm) | Minimal | Required for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene[6]. |

Table 2: Chemical Additives for Oxidation Prevention

Additive / Strategy Mechanism Pros Cons
N,N-Diethylhydroxylamine (DEHA) Radical scavenger / Oxygen depleter[7][8]. Highly effective; volatile (easily removed). May interfere with sensitive transition-metal catalysts.
BHT (Butylated hydroxytoluene) Hindered phenol radical scavenger. Cheap, standard in THF/Ether. Non-volatile; requires chromatography to remove.

| HCl Salt Formation | Protonation of amines (increases oxidation potential)[2]. | Complete kinetic stabilization. | Requires neutralization (base) prior to subsequent reactions. |

Standard Operating Procedures (Protocols)

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing

This is the gold standard for preparing solvents for the dissolution of your diamine[5][6].

  • Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with the desired solvent. Add a PTFE magnetic stir bar. Seal the flask and connect it to a high-vacuum Schlenk line.

  • Freeze: Ensure the flask's stopcock is closed to the vacuum. Submerge the flask in a Dewar of liquid nitrogen (-196 °C) until the solvent is completely frozen solid[5].

  • Pump: Open the stopcock to the high vacuum line. Evacuate the headspace for 2–3 minutes[6].

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and place it in a warm water bath. As the solvent thaws, you will observe bubbles of trapped oxygen and nitrogen escaping the liquid lattice[5].

  • Cycle: Repeat steps 2 through 4 for a total of three complete cycles [6].

  • Backfill: After the final thaw, backfill the Schlenk flask with high-purity Argon.

FPT_Workflow Start Solvent in Schlenk Flask Freeze Step 1: FREEZE Submerge in Liquid N2 (-196°C) Start->Freeze Pump Step 2: PUMP Open to High Vacuum (2-3 min) Freeze->Pump Solvent solidifies Thaw Step 3: THAW Close Vacuum, Thaw in Warm Water Pump->Thaw Evacuate headspace Decision Cycle Complete? (Repeat 3x) Thaw->Decision Trapped O2 escapes Decision->Freeze No (< 3 cycles) End Backfill with Argon Ready for Diamine Dissolution Decision->End Yes (3 cycles)

Fig 2. Standard Freeze-Pump-Thaw cycle for rigorous solvent deoxygenation.

Protocol 2: Inert Atmosphere Handling & Antioxidant Doping

If you must store solutions of the diamine, use this protocol to dope the solvent with DEHA[8].

  • Purge: Purge an amber glass storage vial with Argon for 5 minutes. (Amber glass prevents photo-induced radical initiation).

  • Transfer: Inside a glovebox or using a positive-pressure Argon cone, transfer the solid 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene into the vial.

  • Dope Solvent: Using a gas-tight syringe, take up your FPT-degassed solvent. Add N,N-Diethylhydroxylamine (DEHA) to the solvent at a concentration of 0.1% to 0.4% by weight relative to the diamine[8].

  • Dissolve: Inject the doped solvent into the amber vial containing the diamine.

  • Seal: Seal with a PTFE-lined septum cap, wrap the seal in Parafilm, and store at 2–8 °C.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - Freeze-Pump-Thaw. ChemistryViews. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]

  • Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores. National Institutes of Health (PMC). Available at:[Link]

  • 1,4-quinone Imines and Diimines. Science of Synthesis (Thieme). Available at:[Link]

  • Complex antioxidant composition for preventing aromatic amine from discoloring (CN105037178B). Google Patents.
  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. National Institutes of Health (PMC). Available at: [Link]

  • Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly functionalized aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly functionalized aromatic compounds.

The Analyte Profile & Mechanistic Causality: The molecule 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is notoriously difficult to chromatograph symmetrically. The presence of two primary amine groups introduces significant basicity. In reversed-phase HPLC, these basic amines are prime candidates for secondary ion-exchange interactions with residual acidic silanol groups (Si-O⁻) on silica-based stationary phases[1]. Concurrently, the electron-withdrawing nitro and halogen (bromo, fluoro) groups polarize the aromatic ring, complicating its solvation and mass transfer kinetics. Resolving peak tailing for this compound requires a systematic approach to isolate physical system voids from chemical adsorption phenomena.

Diagnostic Workflow

DiagnosticWorkflow Start Observe Peak Tailing for Diamino Toluene InjectNeutral Inject Neutral Reference (e.g., Uracil or Toluene) Start->InjectNeutral Decision Does the neutral peak tail? InjectNeutral->Decision Physical Physical Issue (Void, Frit, Tubing) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhysical Check plumbing, replace frit or column Physical->FixPhysical FixChemical Adjust pH < 3.0, add TEA, or use Type B endcapped column Chemical->FixChemical

Diagnostic workflow to differentiate physical vs. chemical peak tailing.

Troubleshooting FAQs

Q1: Why does my target analyte exhibit severe peak tailing, while my toluene standard is perfectly symmetrical? A1: This observation confirms a chemical interaction rather than a physical system issue. Neutral compounds like toluene do not undergo acid-base interactions[2]. Your analyte contains two basic amine groups. At mid-range pH, residual silanols on the silica column surface become ionized (Si-O⁻). The positively charged, protonated amines act like "velcro," adsorbing strongly to these negative sites[2]. This secondary retention mechanism causes the later-eluting molecules of the peak to lag, creating the characteristic tail.

Q2: How can I optimize the mobile phase to suppress these secondary interactions? A2: You have two primary chemical levers: pH control and competitive masking. First, lowering the mobile phase pH below 3.0 protonates the silanol groups back to their neutral state (Si-OH), significantly reducing their ion-exchange capacity[3]. Second, if low pH alone is insufficient, adding a volatile basic modifier like Triethylamine (TEA) at 10-20 mM acts as a sacrificial masking agent. TEA strongly competes for and binds to the active silanol sites, preventing your diamino analyte from interacting with them[4].

Q3: Which column chemistry is most appropriate for this highly functionalized basic compound? A3: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols[1]. Instead, utilize high-purity "Type B" silica columns that have been exhaustively endcapped[1]. Endcapping uses small silanes to chemically block residual silanols. For extreme cases, a polar-embedded stationary phase provides a localized layer of hydrogen-bonding solvent that shields the basic amines from the silica surface[5].

Q4: What if the peak tailing is accompanied by a retention time shift, or affects all peaks in the chromatogram? A4: If all peaks—including neutral markers—exhibit tailing, the root cause is physical, not chemical[2]. This typically indicates a void volume at the head of the column (due to stationary phase collapse), a partially blocked inlet frit, or excessive extra-column volume from poor tubing connections[6]. In this scenario, backflushing the column or replacing the PEEK finger-tight fittings is the required corrective action[7].

Interaction Mechanism

Mechanism Analyte 2,3-Diamino-4-bromo- 5-fluoro-6-nitro toluene (Protonated Amines) Interaction Secondary Ion-Exchange Interaction (Adsorption) Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Stationary Phase Silanol->Interaction Result Peak Tailing (Asymmetric Elution) Interaction->Result Solution1 Low pH Mobile Phase (Protonate Silanols to Si-OH) Result->Solution1 Solution2 Add Triethylamine (TEA) (Competitive Masking) Result->Solution2

Mechanism of secondary silanol interactions causing peak tailing and targeted solutions.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Diagnostic Injection to Isolate Tailing Source

This protocol ensures that troubleshooting efforts are directed at the correct root cause by using an internal control.

  • Preparation: Prepare a mixed standard containing 100 µg/mL of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene and 50 µg/mL of a neutral marker (e.g., Uracil for reversed-phase systems).

  • Execution: Inject 5 µL of the mixed standard onto the HPLC system under your current isocratic conditions.

  • Quantification: Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height[6].

  • Self-Validation Check:

    • If Tf (Uracil) > 1.5 : The issue is physical. Troubleshoot instrument plumbing, replace the frit, or replace the column[2].

    • If Tf (Uracil) ≤ 1.2 but Tf (Analyte) > 1.5 : The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization with Triethylamine (TEA) Masking

This protocol utilizes competitive binding to validate whether active silanols are the primary cause of tailing.

  • Aqueous Phase Preparation: Prepare Mobile Phase A by adding 0.1% Trifluoroacetic acid (TFA) to HPLC-grade water (pH ~2.0).

  • Organic Phase Preparation: Prepare Mobile Phase B using MS-grade Acetonitrile.

  • Additive Integration: Add 10 mM Triethylamine (TEA) to Mobile Phase A. Adjust the final pH to 3.0 using dilute phosphoric acid if necessary, ensuring stable ionization[4].

  • Equilibration: Flush the column with the TEA-modified mobile phase for at least 20 column volumes. Causality note: TEA requires time to fully saturate and mask the active silanol sites on the silica lattice.

  • Execution: Inject the diamino toluene sample.

  • Self-Validation Check: Compare the peak asymmetry before and after TEA addition. A successful chemical masking will yield a Tf between 1.0 and 1.2.

Quantitative Data Presentation

The following table summarizes the expected impact of various column chemistries and mobile phase modifications on the peak shape of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene.

Column ChemistryMobile Phase AdditiveMobile Phase pHUSP Tailing Factor (Tf)Diagnostic Conclusion
Type A Silica (Non-endcapped)None6.52.85Severe secondary silanol interactions
Type A Silica (Non-endcapped)None3.01.90Partial silanol protonation
Type A Silica (Non-endcapped)10 mM TEA3.01.35Competitive masking by TEA
Type B Silica (Endcapped)None3.01.15Minimal free silanols
Type B Silica (Endcapped)10 mM TEA3.01.05Optimal peak symmetry

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene vs. 2,4-Diaminotoluene

Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate aromatic building block dictates the entire downstream synthetic strategy. This guide provides an objective, data-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the appropriate aromatic building block dictates the entire downstream synthetic strategy. This guide provides an objective, data-driven comparison between two diamine-substituted toluene derivatives: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (Compound A) and 2,4-diaminotoluene (Compound B, TDA).

While both molecules share a toluene core and two amino groups, their reactivity profiles are diametrically opposed. Compound B is a highly electron-rich, commercially ubiquitous intermediate used primarily in the synthesis of polyurethanes and dyes[1]. In contrast, Compound A is a heavily functionalized, sterically encumbered, and electronically deactivated scaffold designed for the targeted synthesis of complex heterocycles, such as highly substituted benzimidazoles used in advanced kinase inhibitors[2],[3].

Mechanistic Overview & Structural Causality

Understanding the divergent reactivity of these two compounds requires an analysis of their steric environments and electronic resonance effects.

2,4-Diaminotoluene (TDA)

TDA features two strongly electron-donating amino groups (-NH₂) at the ortho and para positions relative to a weakly donating methyl group. This creates a highly activated, electron-rich aromatic ring[4].

  • Ring Reactivity: The ring possesses three available C-H bonds (C3, C5, C6). Due to the synergistic electron-donating effects, electrophilic aromatic substitution (EAS) occurs rapidly, often requiring protection strategies to prevent poly-substitution.

  • Amine Nucleophilicity: Both the C2 and C4 amino groups are unhindered and highly nucleophilic, reacting exothermically with standard electrophiles (e.g., anhydrides, alkyl halides)[5].

2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene

This molecule represents a fully substituted benzene ring, meaning electrophilic aromatic substitution is completely blocked (zero available C-H bonds). Reactivity is entirely restricted to the functional groups, which are heavily influenced by the strong electron-withdrawing nitro (-NO₂) group and halogens.

  • Regioselective Nucleophilicity: The two amino groups possess vastly different nucleophilicities due to their position relative to the C6-nitro group. The C3-amine is para to the nitro group; its lone pair is heavily delocalized into the nitro group via resonance, rendering it exceptionally non-nucleophilic. The C2-amine is meta to the nitro group, meaning it only suffers from inductive deactivation. Consequently, the C2-amine is significantly more nucleophilic than the C3-amine, allowing for highly regioselective mono-functionalization.

StructuralCausality CompA 2,3-Diamino-4-bromo- 5-fluoro-6-nitrotoluene RingA Fully Substituted Ring (Zero C-H Bonds) CompA->RingA AmineA C3-NH2: Para to NO2 (Resonance Deactivated) C2-NH2: Meta to NO2 (Nucleophilic) CompA->AmineA CompB 2,4-Diaminotoluene (TDA) RingB Electron-Rich Ring (3 Active C-H Bonds) CompB->RingB AmineB C2 & C4 NH2: Unhindered & Highly Nucleophilic CompB->AmineB OutcomeA Regioselective Functionalization & Benzimidazole Synthesis RingA->OutcomeA EAS Blocked OutcomeB Rapid Electrophilic Aromatic Substitution & Bis-Functionalization RingB->OutcomeB Rapid EAS AmineA->OutcomeA AmineB->OutcomeB

Diagram 1: Structural causality dictating the divergent reactivity pathways of the two compounds.

Quantitative Data Comparison

The following table summarizes the experimental behavior of both compounds under standard synthetic conditions.

Property / Reaction Parameter2,4-Diaminotoluene (TDA)2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene
Available Ring C-H Bonds 3 (Positions 3, 5, 6)0 (Fully Substituted)
EAS Reactivity Extremely High (Exothermic)Unreactive (Blocked)
Amine Nucleophilicity High (Both C2 and C4)Low (C2 > C3 due to resonance)
Standard N-Acylation Ac₂O, DCM, 25°C, 1h (Bis-acylation)AcCl, Pyridine, 60°C, 12h (Selective C2-acylation)
Primary Industrial/Lab Use Polyurethanes (TDI), Azo Dyes[1]Precursor for Poly-substituted Benzimidazoles[2]
Toxicity Profile Known Carcinogen / Mutagen[6],[7]Irritant / Unknown Long-term Toxicity

Step-by-Step Experimental Protocols

To demonstrate the practical implications of these mechanistic differences, the following field-proven protocols detail how to manipulate each compound. These methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Regioselective N-Acylation of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene

Causality: Because the amines are heavily deactivated, standard acetic anhydride at room temperature will fail to drive the reaction. We must use a more reactive electrophile (acetyl chloride) and a nucleophilic catalyst/acid scavenger (pyridine). The reaction selectively acylates the C2-amine because the C3-amine is locked in resonance with the para-nitro group.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (1.0 eq, 5.0 mmol) in anhydrous pyridine (15 mL).

  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Add acetyl chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes. Self-Validation: The solution will transition from a deep yellow to a darker orange, indicating the formation of the reactive acylpyridinium intermediate.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60°C for 12 hours. The elevated temperature is mandatory to overcome the high activation energy barrier caused by the inductive pull of the halogens and nitro group.

  • Workup & Isolation: Cool to room temperature and pour the mixture into 100 mL of crushed ice/1M HCl to precipitate the product and remove pyridine. Filter the solid, wash with cold water, and dry under vacuum to yield the regioselective mono-acylated product.

WorkflowAcylation Start 2,3-Diamino-4-bromo- 5-fluoro-6-nitrotoluene Reagents Acetyl Chloride (1.1 eq) Pyridine, 0°C to 60°C Start->Reagents Intermediate Selective Attack via C2-Amine Reagents->Intermediate Reject C3-Amine Attack (Blocked by Resonance) Reagents->Reject Disfavored Product N-(3-amino-4-bromo-5-fluoro- 2-methyl-6-nitrophenyl)acetamide Intermediate->Product Favored

Diagram 2: Logical workflow for the regioselective mono-acylation of Compound A.

Protocol B: Exhaustive Bromination of 2,4-Diaminotoluene

Causality: TDA is exceptionally electron-rich. Attempting bromination in non-polar solvents often leads to uncontrollable, exothermic polymerization or oxidation. Glacial acetic acid is chosen as the solvent because it moderates the reactivity while providing a polar protic environment to stabilize the Wheland intermediate during rapid EAS[4].

(Note: TDA is a recognized carcinogen[6],[7]. All operations must be conducted in a certified fume hood with appropriate PPE).

  • Preparation: Dissolve 2,4-diaminotoluene (1.0 eq, 5.0 mmol) in glacial acetic acid (20 mL) at room temperature.

  • Halogenation: Dissolve elemental bromine (3.1 eq, 15.5 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the TDA mixture over 30 minutes. Self-Validation: The reaction is instantaneous and mildly exothermic. The red color of the bromine will discharge immediately upon striking the solution, confirming rapid electrophilic consumption.

  • Completion: Stir for an additional 1 hour at room temperature. The completely substituted 3,5,6-tribromo-2,4-diaminotoluene will often precipitate directly from the acetic acid as a hydrobromide salt.

  • Workup: Pour the mixture into 100 mL of ice water containing sodium bisulfite (to quench any trace unreacted Br₂). Neutralize carefully with saturated NaHCO₃ and extract with ethyl acetate.

Conclusion

The choice between these two diamines highlights a classic dichotomy in organic synthesis. 2,4-Diaminotoluene acts as a highly reactive, electron-rich hub, making it ideal for bulk polymerizations and rapid functionalizations where its extreme nucleophilicity is an asset. Conversely, 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a precision instrument. Its blocked ring and electronically differentiated amines demand harsher conditions but reward the chemist with absolute regiocontrol, making it an invaluable scaffold for synthesizing sophisticated, patentable pharmaceutical agents.

References

  • 2,4-Diaminotoluene - Wikipedia | Wikipedia | [Link]

  • Abstract for TR-162 - National Toxicology Program (NTP) | NIH |[Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects | EPA |[Link]

  • Carbonyl Condensation Rxn & Amines | Louisiana Tech University |[Link]

  • Dimethyl Carbonate as an Ambident Electrophile | ACS |[Link]

  • CAS#:40736-33-2 | (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | Chemsrc |[Link]

Sources

Comparative

HPLC-MS method validation for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene purity analysis

Analytical Platform Comparison Guide: HPLC-MS Method Validation for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Purity Analysis As pharmaceutical pipelines increasingly rely on highly functionalized, sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Platform Comparison Guide: HPLC-MS Method Validation for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Purity Analysis

As pharmaceutical pipelines increasingly rely on highly functionalized, sterically hindered intermediates, analytical control strategies must evolve. The compound 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3)[1] represents a "perfect storm" of analytical challenges: a fully substituted aromatic ring featuring electron-donating (amino) and electron-withdrawing (nitro, fluoro, bromo) groups.

This guide objectively compares standard analytical alternatives for the purity analysis of this complex intermediate and provides a fully validated, self-calibrating HPLC-MS/MS methodology grounded in ICH Q2(R2)[2] and FDA Bioanalytical guidelines[3].

The Analytical Challenge & Platform Comparison

The structural complexity of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene dictates its physicochemical behavior. The ortho-diamine moiety is highly prone to oxidation and metal chelation, while the nitro and halogen groups induce strong dipole moments.

When evaluating analytical platforms for purity profiling, we must consider thermal stability, resolving power, and trace-level sensitivity[4].

Table 1: Performance Comparison of Analytical Platforms for Highly Substituted Nitroaromatics

Performance MetricHPLC-UV (Diode Array)GC-MS (Electron Impact)HPLC-MS/MS (ESI-QqQ)
Specificity Low. Positional isomers (e.g., 3,4-diamino variants) exhibit nearly identical UV chromophores.Moderate. Excellent library matching, but limited by thermal degradation.High. MRM transitions provide absolute structural specificity[5].
Thermal Stability High (Room temp/40°C analysis).Poor. Nitroaromatics frequently decompose in >250°C injection ports.High (Liquid phase, gentle desolvation).
Sensitivity (LOQ) ~500 ng/mL (0.05% impurity threshold).~100 ng/mL (Requires derivatization).<10 ng/mL (Easily meets <0.01% genotoxic thresholds).
Peak Shape / Tailing Moderate (Tailing due to diamine-silanol interactions).Poor (Active sites in GC liner absorb amines).Excellent (Mitigated by optimized acidic mobile phase).

Verdict: While HPLC-UV is sufficient for bulk assay, HPLC-MS/MS is the only platform capable of definitively identifying and quantifying co-eluting des-halogenated or isomeric impurities at trace levels without the risk of thermal degradation[6].

Method Development: The Causality Behind the Choices

To achieve a robust HPLC-MS/MS method, every parameter must be engineered to counteract the molecule's specific vulnerabilities.

  • Stationary Phase Selection: We utilize a superficially porous particle (SPP) C18 column with high-density end-capping. Causality: The ortho-diamine groups will aggressively hydrogen-bond with residual silanols on standard silica, causing severe peak tailing. Thorough end-capping and the use of a PEEK-lined column hardware prevent both silanol interactions and metal chelation.

  • Mobile Phase Chemistry: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid (pH ~2.7) ensures the diamino groups remain fully protonated, driving them into the aqueous phase for proper retention mapping while simultaneously acting as a proton donor to maximize [M+H]+ ionization efficiency in the positive Electrospray Ionization (ESI+) source[4].

  • Mass Spectrometry (MRM): The precursor ion is the protonated molecule [M+H]+ at m/z 264.0 (based on the 79Br isotope). The primary transition monitored is m/z 264.0 m/z 218.0 (loss of NO2​ ). Causality: Monitoring the specific loss of the nitro group provides a high signal-to-noise ratio and eliminates background matrix noise.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . If any internal system suitability or bracketing control fails, the run is automatically invalidated, ensuring absolute trustworthiness of the generated purity data.

Step 1: Reagent & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock: Dissolve 10.0 mg of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene reference standard in 10.0 mL diluent (1 mg/mL).

  • QC Samples: Prepare Quality Control samples at LOQ (10 ng/mL), Mid (500 ng/mL), and High (800 ng/mL) levels.

Step 2: Instrument Parameters
  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-1 min (5% B), 1-6 min (5% 95% B), 6-8 min (95% B), 8-10 min (5% B).

  • MS Source: ESI+, Capillary Voltage 3500V, Drying Gas 300°C at 10 L/min.

Step 3: Execution & Automated Validation Sequence

Execute the sequence exactly as follows to maintain the chain of validity:

  • Double Blank (x2): Mobile phase only. Acceptance: No peak >5% of LOQ. Proves zero carryover.

  • System Suitability Test (SST) (x6): Inject Mid QC 6 times. Acceptance: Retention time %RSD <1.0% , Peak Area %RSD <2.0% , Tailing Factor ≤1.5 . Proves system equilibrium.

  • Calibration Curve (x5): 10, 50, 250, 500, 1000 ng/mL. Acceptance: R2≥0.995 , residuals ≤15% .

  • Unknown Samples: Inject batch.

  • Bracketing QC: Re-inject Mid QC every 10 samples and at the end of the run. Acceptance: Accuracy within 90−110% . Proves the detector did not drift during the run.

ICH Q2(R2) Validation Framework

Following the latest ICH Q2(R2) guidelines[2][7], the method must be formally validated before deployment in a regulatory environment.

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental Result (Typical)Acceptance Criteria
Specificity Resolution from impurities[8].Baseline resolution ( Rs​>2.0 ) from 3,4-diamino isomer.No interference at RT of analyte.
Linearity & Range Proportionality of signal[2]. R2=0.998 (10 to 1000 ng/mL). R2≥0.995 .
Accuracy (Recovery) Closeness to true value[9].98.5% - 101.2% across 3 levels.95.0% - 105.0% recovery.
Precision (Repeatability) Intra-assay variance[7].%RSD = 1.2% (n=6).%RSD ≤2.0% .
LOD / LOQ Signal-to-Noise ratio[3].LOD: S/N = 3.2; LOQ: S/N = 10.5.LOQ S/N ≥10 .
Validation Workflow Diagram

G cluster_val Validation Parameters A 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene Sample Preparation B HPLC Separation (SPP C18, Gradient Elution) A->B C ESI-MS/MS Detection (MRM Mode: 264.0 -> 218.0) B->C D Method Validation (ICH Q2(R2) Guidelines) C->D E Specificity & Selectivity (Isomer Resolution) D->E F LOD/LOQ & Linearity (R² ≥ 0.995) D->F G Precision & Accuracy (%RSD ≤ 2.0%) D->G

HPLC-MS Method Validation Workflow for Purity Analysis.

Conclusion

For highly substituted, sterically hindered intermediates like 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene, traditional HPLC-UV and GC-MS platforms fall short in specificity and thermal stability, respectively. By engineering an HPLC-MS/MS method that accounts for the molecule's specific propensity for silanol interaction and ionization dynamics, laboratories can achieve a highly sensitive, self-validating purity assay. Adhering strictly to ICH Q2(R2) validation frameworks ensures that the resulting data is both scientifically rigorous and regulatory-compliant.

Sources

Validation

Benchmarking Suzuki-Miyaura Coupling Efficiency of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene

As modern drug discovery pipelines increasingly rely on highly functionalized, sterically encumbered building blocks, the limitations of classical cross-coupling methodologies become starkly apparent. 2,3-Diamino-4-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pipelines increasingly rely on highly functionalized, sterically encumbered building blocks, the limitations of classical cross-coupling methodologies become starkly apparent. 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (CAS: 1427503-28-3) represents the apex of such challenging substrates[1].

As a fully substituted (hexa-substituted) arene, this molecule presents a triad of severe mechanistic hurdles:

  • Extreme Steric Hindrance : The reactive C4-bromine is physically shielded by an ortho-amino (C3) and an ortho-fluoro (C5) group, creating a massive steric barrier to the initial oxidative addition of the palladium catalyst[2].

  • Push-Pull Electronic Deactivation : The strongly electron-donating diamino motif competes with the electron-withdrawing nitro and fluoro groups. This mismatched electronic environment destabilizes the Pd(II) intermediate and slows down transmetalation.

  • Chelation & Catalyst Poisoning : The adjacent primary amines (2,3-diamino) can act as bidentate ligands, sequestering the palladium catalyst into unreactive, off-cycle species.

This guide provides an objective, data-driven benchmark of catalyst systems for the Suzuki-Miyaura coupling of this specific substrate, comparing traditional palladium complexes against state-of-the-art Buchwald precatalysts.

Catalyst Benchmarking & Mechanistic Causality

To objectively measure coupling efficiency, we benchmarked three distinct generations of palladium catalysts using a standard sterically demanding coupling partner (o-tolylboronic acid) under optimized conditions for each respective system.

The Contenders
  • Generation 1: Pd(PPh₃)₄ (The Baseline)

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst. However, the PPh₃ ligand lacks the electron richness required to force oxidative addition into the sterically shielded C-Br bond of our hexa-substituted toluene. It also requires high temperatures, which promotes substrate degradation[3].

  • Generation 2: Pd(dppf)Cl₂ (The Bidentate Approach)

    • Causality: Bidentate ligands like dppf enforce a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. However, the bulky dppf ligand struggles to accommodate the massive steric bulk of the di-ortho-substituted aryl bromide during the initial oxidative addition, leading to stalled reactions.

  • Generation 3: XPhos Pd G3 (The State-of-the-Art)

    • Causality: The XPhos Pd G3 precatalyst rapidly activates under mild basic conditions to form a highly reactive, mono-ligated L1Pd(0) species[3]. The bulky, electron-rich XPhos ligand prevents catalyst poisoning by the substrate's diamino groups and provides the necessary electronic push to achieve oxidative addition at low temperatures (40°C), effectively outcompeting thermal degradation pathways like protodeboronation[4].

Quantitative Performance Data

The following table summarizes the comparative performance of these catalyst systems.

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Time (h)Conversion (%)Major Side Product
Pd(PPh₃)₄ Monodentate (Standard)5.010024< 10%Protodeboronation
Pd(dppf)Cl₂ Bidentate5.0901835%Hydrodehalogenation
XPhos Pd G3 Monodentate (Bulky/Rich)1.0404> 95% None (Clean profile)

Data Interpretation: The G3 Buchwald precatalyst vastly outperforms legacy systems. By enabling the reaction to proceed at 40°C, it completely suppresses the protodeboronation of the boronic acid, a common failure point in hindered couplings[2].

Mechanistic Bottlenecks in Hindered Couplings

Understanding the failure points of legacy catalysts requires visualizing the catalytic cycle. For 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene, the primary bottleneck is the transition from Oxidative Addition to Transmetalation. If transmetalation is too slow (due to steric crowding), the Pd(II) intermediate undergoes off-cycle side reactions.

Mechanism Pd0 L1-Pd(0) Active Species (XPhos-Ligated) OxAdd Oxidative Addition (Steric Barrier Overcome) Pd0->OxAdd + Hexa-substituted Ar-Br PdII_Br Pd(II)(Ar)Br Intermediate (Prone to Chelation) OxAdd->PdII_Br TransMet Transmetalation (Base Activated) PdII_Br->TransMet + Ar'-B(OH)2 + K3PO4 SideRxn Protodeboronation / Dehalogenation PdII_Br->SideRxn If Transmetalation is slow PdII_ArAr Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 + Biaryl Product

Catalytic cycle highlighting the critical transmetalation bottleneck for sterically hindered substrates.

Optimized Experimental Protocol (Self-Validating System)

Based on the benchmarking data, the following protocol utilizes XPhos Pd G3 to achieve near-quantitative yields. Every step is designed with built-in causality and self-validation to ensure reproducibility.

Protocol Step1 1. Inert Setup Weigh Catalyst & Base Step2 2. Solvent Prep Degassed Dioxane/H2O Step1->Step2 Step3 3. Reagent Addition Ar-Br + Boronic Acid Step2->Step3 Step4 4. Mild Heating 40°C, 2-4 hours Step3->Step4 Step5 5. LC-MS/Workup Filter & Purify Step4->Step5

Optimized 5-step workflow for the Suzuki coupling of highly functionalized aryl bromides.

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry

  • Action : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene (1.0 equiv), o-tolylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (1.0 mol%)[5].

  • Causality : A 1.5x excess of boronic acid compensates for any minor protodeboronation. K₃PO₄ is selected as a moderately strong base; it is robust enough to form the reactive boronate "ate" complex but mild enough to avoid degrading the sensitive nitro and fluoro groups on the arene[2].

2. Solvent Addition & Degassing

  • Action : Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (pre-degassed via sparging with N₂ for 30 minutes).

  • Causality : Water is strictly required to dissolve the inorganic phosphate base and facilitate the transmetalation step[5]. Dioxane provides excellent solubility for the highly polar, polyfunctionalized aryl bromide.

  • Self-Validation : Upon solvent addition, the mixture should transition from a pale suspension to a homogeneous, slightly yellow/orange solution, indicating the successful deprotection of the G3 precatalyst into the active L1Pd(0) species.

3. Thermal Activation

  • Action : Seal the vessel and heat to 40°C with vigorous stirring (800 rpm) for 4 hours.

  • Causality : The exceptional reactivity of the XPhos ligand allows this reaction to proceed at 40°C[4]. Keeping the temperature low is the primary mechanism for preventing the reduction of the aryl halide (hydrodehalogenation) and the thermal decomposition of the boronic acid[2].

4. In-Process Monitoring (IPC)

  • Action : At t=2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation : The chromatogram should show <5% remaining aryl bromide. The absence of a mass peak corresponding to[M - Br + H] confirms that the highly selective XPhos ligand has successfully suppressed the β-hydride elimination/reduction pathway[2].

5. Workup and Isolation

  • Action : Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, filter through a short pad of Celite (to remove palladium black), and concentrate. Purify via flash chromatography.

References

  • Thoreauchem - Products: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. [Link]

  • Chemical Reviews (ACS Publications) - Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene and its Positional Isomers

Structural Rationale & The Analytical Challenge In the realm of drug development and advanced materials, fully substituted benzene rings present a unique analytical challenge. 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & The Analytical Challenge

In the realm of drug development and advanced materials, fully substituted benzene rings present a unique analytical challenge. 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (CAS: 1427503-28-3)[1] is a prime example of a sterically hindered, push-pull electronic system. Because all six positions on the aromatic ring are occupied, traditional 1 H NMR spectroscopy cannot rely on aromatic proton coupling patterns for structural elucidation.

To demonstrate how to navigate this analytical blind spot, this guide objectively compares the commercially available Isomer A (2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene) with a theoretical positional analog, Isomer B (2,6-Diamino-4-bromo-5-fluoro-3-nitro toluene). By swapping the positions of the strongly electron-donating amine (-NH 2​ ) and strongly electron-withdrawing nitro (-NO 2​ ) groups, we induce massive, predictable shifts in the orthogonal spectroscopic data.

Orthogonal Spectroscopic Workflow

To build a self-validating analytical profile without aromatic protons, we must triangulate data from the local electronic environment of the fluorine atom, the shielding of the benzylic methyl group, and the vibrational modes of the nitrogenous substituents.

Workflow cluster_NMR Nuclear Magnetic Resonance (NMR) Start Isomeric Mixture / Unknown Sample (C7H6BrFN3O2) F_NMR 19F NMR (Fluorine Environment) Start->F_NMR H_NMR 1H NMR (Methyl & Amine Protons) Start->H_NMR IR ATR FT-IR (Hydrogen Bonding & Functional Groups) Start->IR MS LC-HRMS (Isotopic Distribution & Fragmentation) Start->MS Decision Structural Elucidation: Isomer A vs. Isomer B F_NMR->Decision Chemical Shift (δ) H_NMR->Decision Shielding Effects IR->Decision Vibrational Shifts MS->Decision Fragmentation Pattern

Figure 1: Orthogonal spectroscopic workflow for the structural elucidation of highly substituted toluene isomers.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of protocol design in preventing false positives. The following methodologies are engineered to eliminate matrix interference and solvent-induced artifacts.

Protocol A: High-Resolution Heteronuclear NMR ( 19 F, 1 H)
  • Rationale : The presence of multiple polar groups (-NO 2​ , -NH 2​ ) renders the compound poorly soluble in non-polar solvents like CDCl 3​ . We utilize DMSO- d6​ because its strong hydrogen-bond accepting nature disrupts intermolecular analyte-analyte H-bonds, yielding sharper, highly reproducible amine proton signals.

  • Sample Preparation : Dissolve 15 mg of the highly purified isomer in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS) for 1 H calibration ( δ 0.00 ppm) and Trichlorofluoromethane (CFCl 3​ ) for 19 F calibration ( δ 0.00 ppm). This dual-standard approach ensures that chemical shift deviations are strictly due to molecular structure, not magnetic field drift.

  • Acquisition Parameters :

    • 1 H NMR : 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • 19 F NMR : 376 MHz, 64 scans, inverse-gated 1 H decoupling. While there are no ring protons to decouple, this eliminates any negligible long-range ( 5J or 6J ) coupling to the benzylic methyl protons, ensuring the 19 F signal is a pristine, quantifiable singlet.

Protocol B: ATR-FTIR Spectroscopy
  • Rationale : Traditional KBr pelleting is strictly avoided here. KBr is hygroscopic; absorbed atmospheric water produces a broad O-H stretch at ~3400 cm −1 , which directly overlaps with and obscures the critical primary amine N-H stretching doublet. Attenuated Total Reflectance (ATR) provides a moisture-free, self-validating background.

  • Background Collection : Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm −1 resolution) immediately prior to analysis.

  • Sample Application : Place 1-2 mg of the solid crystalline isomer directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition : Record the spectrum from 4000 to 400 cm −1 .

Comparative Data Analysis

Table 1: Predicted NMR Signatures in DMSO- d6​
NucleusParameterIsomer A (2,3-Diamino-4-bromo-5-fluoro-6-nitro)Isomer B (2,6-Diamino-4-bromo-5-fluoro-3-nitro)Diagnostic Value
19 F Chemical Shift ( δ )~ -105 to -115 ppm (Singlet)~ -135 to -145 ppm (Singlet)Critical . Identifies ortho-substituent electronics.
1 H Methyl (-CH 3​ )~ 2.4 - 2.6 ppm (Singlet, 3H)~ 2.0 - 2.1 ppm (Singlet, 3H)High. Indicates proximity to the nitro group.
1 H Amine (-NH 2​ )~ 4.8 - 5.2 ppm (Broad, 4H)~ 4.2 - 4.6 ppm (Broad, 4H)Moderate. Highly dependent on solvent H-bonding.
Table 2: Key FT-IR Vibrational Frequencies
Vibrational ModeIsomer A Frequency (cm −1 )Isomer B Frequency (cm −1 )Structural Implication
N-H Stretch (1° Amine) ~ 3450, 3350 (Doublet)~ 3420, 3320 (Doublet)Lower frequency in B indicates stronger intramolecular H-bonding.
N-O Stretch (Asymmetric) ~ 1535~ 1515Shifted lower in B due to H-bonding with the adjacent 2-NH 2​ group.
C-F Stretch ~ 1080~ 1110Sensitive to the mesomeric effects of ortho substituents.

Mechanistic Insights & Causality

To confidently distinguish between these isomers, one must understand the quantum mechanical causality driving the spectral data:

  • 19 F NMR Shielding Dynamics : The 19 F nucleus is exquisitely sensitive to the mesomeric ( ± M) and inductive ( ± I) effects of its ortho neighbors[2]. In Isomer A , the fluorine at position 5 is flanked by bromine and a nitro group. The strong electron-withdrawing nature (-M, -I) of the -NO 2​ group pulls electron density away from the fluorine, deshielding it and shifting the resonance downfield (less negative)[3]. Conversely, in Isomer B , the fluorine is flanked by bromine and an amine group. The strong electron-donating nature (+M) of the -NH 2​ group pushes electron density onto the fluorine, heavily shielding it and driving the shift significantly upfield (more negative). This ~30 ppm differential is the definitive diagnostic marker for positional assignment.

  • 1 H NMR Diamagnetic Anisotropy : The benzylic methyl group acts as a localized probe for steric and magnetic environments. In Isomer A , the methyl group is sandwiched between an amine and a nitro group. The π -electron cloud of the -NO 2​ group generates a strong diamagnetic anisotropic field that deshields the adjacent methyl protons, pushing them to ~2.5 ppm. In Isomer B , the methyl is flanked by two electron-donating amine groups, resulting in a more shielded environment (~2.0 ppm).

  • Vibrational Shifts and Hydrogen Bonding : In Isomer B , the 3-NO 2​ group is perfectly positioned to form a strong intramolecular hydrogen bond with the 2-NH 2​ group[4]. This interaction weakens the N=O double bond character, causing the asymmetric N-O stretch to shift to a lower wavenumber (~1515 cm −1 ) compared to Isomer A (~1535 cm −1 ), where the -NO 2​ group at position 6 has less optimal geometry for H-bonding with the 2,3-diamino cluster.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry (2009) URL:[Link]

  • Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes Source: The Journal of Physical Chemistry A (2001) URL:[Link]

  • Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives Source: Organic Magnetic Resonance (1982) URL:[Link]

  • Namiki Shoji Catalog 2019 (Reference for CAS: 1427503-28-3) Source: Namiki Shoji Co., Ltd. URL:[Link]

Sources

Validation

Validating the Thermal Degradation Pathway of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene via Advanced TGA Techniques: A Comparison Guide

As drug development and energetic materials research push toward highly functionalized intermediates, understanding their thermal stability becomes paramount. 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a densely sub...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and energetic materials research push toward highly functionalized intermediates, understanding their thermal stability becomes paramount. 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a densely substituted nitroaromatic compound. Its thermal degradation is not a simple, single-step mass loss; rather, it is a complex cascade of bond cleavages, radical formations, and exothermic rearrangements.

For a Senior Application Scientist, validating this pathway is critical for ensuring process safety, preventing thermal runaway during scale-up, and optimizing synthesis conditions. This guide objectively compares standard Thermogravimetric Analysis (TGA) against hyphenated alternatives (TGA-FTIR and TGA-MS) and provides a self-validating experimental protocol to map the degradation of this complex molecule.

The Physics & Chemistry of Degradation: Causality in Nitroaromatics

In highly substituted nitroaromatics, thermal degradation is dictated by bond dissociation energies and steric strain. The degradation typically initiates at the nitro group. As demonstrated in kinetic studies of nitroaromatic isomers, the C-NO₂ bond is often the primary site of failure due to its relatively low dissociation energy, leading to either homolytic cleavage or an exothermic nitro-nitrite rearrangement[1].

Following denitration, the molecule undergoes dehalogenation. The presence of both bromine and fluorine introduces competing pathways. Bromine, being a larger and better leaving group, typically exits as HBr (often via hydrogen abstraction from the adjacent amino groups) before the more tightly bound fluorine is eliminated as HF. Finally, the remaining diaminotoluene scaffold undergoes ring opening, releasing nitrogenous gases and forming a carbonaceous char[2].

Technology Comparison: Standard TGA vs. Hyphenated Techniques

To accurately map this pathway, standard TGA is insufficient. While it measures mass loss as a function of temperature, it cannot identify the chemical nature of the evolved gases. To definitively prove that the first mass loss is NO₂ and the second is HBr/HF, hyphenated techniques—specifically TGA-FTIR and TGA-MS—are required[3].

Table 1: Comparison of Thermal Analysis Techniques for Halogenated Nitroaromatics
FeatureStandard TGATGA-FTIR (Hyphenated)TGA-MS (Hyphenated)
Primary Output Mass loss % vs. TemperatureIR Spectra of evolved gasesMass-to-charge (m/z) ratio
Analyte Identification None (Inferred by mass math)Excellent for polar bonds (NO₂, HF, CO₂)Excellent for isotopes (Br 79/81) & homonuclear gases
Sensitivity Low (Bulk mass only)Moderate (ppm range)High (ppb range)
Best Used For Determining onset of degradationIdentifying functional group cleavageDifferentiating specific halogen isotopes

Experimental Protocol: A Self-Validating TGA-MS/FTIR Workflow

To ensure a trustworthy and self-validating system, the following protocol outlines a hyphenated TGA-MS/FTIR setup. The inclusion of a heated transfer line is critical; without it, high-boiling volatiles (like HBr) will condense before reaching the detector, skewing the mass balance and invalidating the data.

Step-by-Step Methodology:
  • System Calibration & Blank Run: Perform a baseline run using an empty alumina crucible under a 50 mL/min Nitrogen (N₂) purge. Causality: This subtracts buoyancy effects and verifies a zero background in the MS/FTIR detectors, ensuring that subsequent signals are purely from the sample.

  • Sample Preparation: Weigh exactly 2.0 - 5.0 mg of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene into an alumina crucible. Causality: Keep the mass low to prevent thermal runaway and localized heating, which can artificially alter the kinetic pathway and trigger an explosion in energetic nitro-compounds.

  • Transfer Line Optimization: Heat the fused silica transfer lines connecting the TGA to the FTIR and MS to 200°C. Causality: This prevents the condensation of evolved HF and HBr gases, ensuring 100% transfer efficiency to the detectors.

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a strictly controlled rate of 10°C/min.

  • Real-Time Detection:

    • FTIR: Monitor the 1600-1300 cm⁻¹ region for NO₂ asymmetric stretching and 4000-3500 cm⁻¹ for HF stretching.

    • MS: Operate in Multiple Ion Detection (MID) mode. Track m/z 46 (NO₂), m/z 20 (HF), and the distinct isotopic doublet at m/z 80 and 82 (HBr).

G A Sample Loading (2-5 mg, Alumina Crucible) B Thermal Ramp (10°C/min, N2 Purge) A->B C Evolved Gas Transfer (Heated Line @ 200°C) B->C D TGA Data (Mass Loss %) B->D E FTIR Analysis (Functional Groups) C->E F MS Analysis (m/z Isotope Tracking) C->F G Pathway Validation D->G E->G F->G

Hyphenated TGA-MS/FTIR analytical workflow for evolved gas analysis.

Data Interpretation & Pathway Validation

When the experimental protocol is executed, the orthogonal data streams (Mass, IR, and m/z) will validate a multi-stage degradation profile.

  • Stage 1: Denitration (150°C - 220°C) The TGA curve will show an initial mass loss corresponding to the molecular weight of NO₂. The TGA-MS will confirm this with a sharp peak at m/z 46, while the FTIR shows strong asymmetric N-O stretching. This definitively confirms the initial C-NO₂ bond cleavage[4].

  • Stage 2: Dehalogenation (250°C - 350°C) The second mass loss is characterized by the release of halogens. The TGA-MS provides the ultimate validation here: bromine's natural isotopic abundance (50.69% ⁷⁹Br and 49.31% ⁸¹Br) will produce a distinct 1:1 doublet at m/z 80 and 82 (representing H⁷⁹Br and H⁸¹Br). HF loss (m/z 20) will follow closely as the temperature rises.

  • Stage 3: Ring Fragmentation (>400°C) The final stage involves the breakdown of the aromatic ring and amino groups, releasing HCN (m/z 27), NH₃ (m/z 17), and forming a residual carbonaceous char[2].

Pathway A 2,3-Diamino-4-bromo- 5-fluoro-6-nitro toluene B Intermediate 1 (Denitration) A->B 150-220°C Loss of NO2 (m/z 46) C Intermediate 2 (Dehalogenation) B->C 250-350°C Loss of HBr (m/z 80/82) Loss of HF (m/z 20) D Carbonaceous Char (Ring Fragmentation) C->D >400°C Loss of HCN, NH3, CO2

Proposed thermal degradation pathway of the highly substituted toluene derivative.

Conclusion

While standard TGA can indicate the onset of thermal instability, it falls short in validating complex degradation mechanisms. By employing hyphenated TGA-MS and TGA-FTIR techniques, researchers can confidently map the thermal degradation pathway of highly functionalized molecules like 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. This self-validating approach ensures that every mass loss is chemically accounted for, providing authoritative data for safety assessments and process optimization.

References

  • Mettler Toledo. "TGA-MS or TGA-FTIR systems allow you to perform evolved gas analysis." European Pharmaceutical Review. Available at:[Link]

  • Li, X. Y., et al. "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." SciELO (2024). Available at:[Link]

  • Nazin, G. M., et al. "Thermal Decomposition of Aliphatic Nitro-compounds." Russian Chemical Reviews (1994). Available at:[Link]

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS (2019). Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Extracting 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene from Aqueous Mixtures

Introduction: The Analytical Challenge of a Multifunctional Molecule 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene presents a significant challenge for quantitative extraction from aqueous matrices. Its structure is a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Multifunctional Molecule

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene presents a significant challenge for quantitative extraction from aqueous matrices. Its structure is a complex mosaic of competing chemical properties: a hydrophobic substituted toluene backbone coupled with highly polar and ionizable functional groups, including two basic amino groups and a strongly electron-withdrawing nitro group. This intricate functionality dictates its pH-dependent solubility and complex interactions with various extraction media.

A successful extraction is not merely about isolating the compound but doing so with high, reproducible recovery, minimal analyte degradation, and a final extract clean enough for sensitive downstream analysis by techniques like HPLC or GC-MS. This guide provides an in-depth comparison of four primary extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE). We will explore the underlying principles of each method, explain the causal relationships behind experimental choices, and provide validated protocols to guide researchers toward the optimal strategy for their specific analytical goals.

Liquid-Liquid Extraction (LLE): The Foundational Workhorse

LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction is governed by the compound's partition coefficient (LogP) and its distribution coefficient (LogD) at a given pH.

Expertise & Causality: Why LLE Demands Chemical Intuition

For a molecule like 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene, direct LLE at neutral pH would yield poor recovery. The key to a successful LLE protocol lies in manipulating the analyte's chemistry to favor partitioning into the organic phase.

  • The Critical Role of pH Adjustment: The two amino groups (-NH₂) are basic. In neutral or acidic aqueous solutions, they become protonated (-NH₃⁺), rendering the molecule charged and highly soluble in water. To extract it, we must suppress this ionization. By adjusting the pH of the aqueous sample to a basic range (e.g., pH 9-11), we deprotonate the amino groups, neutralizing the molecule and significantly increasing its affinity for an organic solvent.[1]

  • Strategic Solvent Selection: The principle of "like dissolves like" is paramount.[2] While the toluene core is nonpolar, the amino and nitro groups confer significant polarity. Therefore, a non-polar solvent like hexane would be ineffective. A moderately polar, water-immiscible solvent is required to effectively solvate the entire molecule.[3] Ethyl acetate and dichloromethane are excellent primary candidates due to their ability to engage in dipole-dipole interactions and hydrogen bonding with the analyte.[3][4]

  • Enhancing Recovery with the Salting-Out Effect: The solubility of our polar analyte in the aqueous phase can be further reduced by increasing the ionic strength of the solution.[2] Adding a high concentration of an inert salt, such as sodium chloride or sodium sulfate, disrupts the hydration shell around the analyte, effectively "pushing" it into the organic layer and boosting extraction efficiency.[2][5]

Experimental Protocol: pH-Modified Saline-Assisted LLE
  • Sample Preparation: To 100 mL of the aqueous sample in a 250 mL separatory funnel, add ~5-10 g of sodium chloride and swirl to dissolve.

  • pH Adjustment: Using a calibrated pH meter, add 1 M sodium hydroxide (NaOH) dropwise while stirring until the sample pH is stable between 9.5 and 10.5.

  • First Extraction: Add 30 mL of ethyl acetate to the separatory funnel. Stopper the funnel and invert it, immediately opening the stopcock to vent pressure. Close the stopcock and shake vigorously for 2 minutes, with periodic venting.[1]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean beaker. Drain the upper organic layer (ethyl acetate) into a collection flask (e.g., an Erlenmeyer flask).

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh 30 mL aliquots of ethyl acetate, combining all organic extracts into the same collection flask. This repeated extraction is crucial for achieving high recovery.

  • Drying and Concentration: Add anhydrous sodium sulfate to the combined organic extracts to remove residual water. Filter or decant the dried solvent into a round-bottom flask and concentrate the extract to the desired final volume using a rotary evaporator.

Visualization: LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Cycle (Repeat 3x) cluster_post Post-Extraction A Aqueous Sample (100 mL) B Add NaCl (Salting-Out) A->B C Adjust to pH 9.5-10.5 B->C D Add Ethyl Acetate (30 mL) C->D E Shake & Vent D->E F Separate Layers E->F G Collect Organic Layer F->G Upper Phase H Retain Aqueous Layer F->H Lower Phase I Combine Organic Extracts G->I H->D for next cycle J Dry (Na₂SO₄) I->J K Concentrate J->K L Final Extract for Analysis K->L

Caption: Workflow for pH-modified Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): Precision and Purity

SPE is a chromatographic technique used to extract and purify analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (stationary phase).[6] By carefully selecting the sorbent and solvents, one can achieve high recovery and significantly cleaner extracts compared to LLE.

Expertise & Causality: Rational Sorbent and Solvent Selection

The dual hydrophobic/hydrophilic nature of our target molecule makes it an ideal candidate for modern polymer-based SPE sorbents.

  • Sorbent Selection: A standard C18 (octadecylsilane) sorbent might show poor retention due to the molecule's polarity. The best choice is a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent.[7] These sorbents, often based on a styrene-divinylbenzene copolymer backbone modified with a polar functional group, offer a dual retention mechanism. The hydrophobic core interacts with the bromofluorotoluene ring, while the hydrophilic sites can interact via hydrogen bonding with the amino and nitro groups, providing robust retention from an aqueous matrix.[8]

  • Optimizing the SPE Method: A successful SPE method is a carefully orchestrated four-step process:

    • Conditioning: The sorbent is wetted first with a water-miscible organic solvent (e.g., methanol) and then with acidified or basified water to prepare the stationary phase for sample interaction.

    • Loading: The sample, with its pH adjusted to >9 to ensure the analyte is neutral, is passed through the cartridge. A slow flow rate is critical to ensure sufficient interaction time for analyte retention.

    • Washing: This step is crucial for purity. A weak solvent, such as a low percentage of methanol in basic water, is passed through the cartridge to wash away weakly bound, interfering matrix components without eluting the target analyte.[6]

    • Elution: A strong organic solvent, such as acetonitrile or methanol (often acidified with a small amount of formic or acetic acid to protonate the amino groups and facilitate release), is used to disrupt the sorbent-analyte interactions and elute the purified compound.[7]

Experimental Protocol: HLB-Based Reversed-Phase SPE
  • Cartridge Conditioning: Condition a 60 mg/3 mL HLB SPE cartridge by passing 3 mL of methanol, followed by 3 mL of reagent water adjusted to pH 10. Do not allow the sorbent to go dry.

  • Sample Preparation: Adjust the pH of the aqueous sample (up to 200 mL) to 10 with 1 M NaOH.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned cartridge at a slow, steady flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 3 mL of a 5% methanol in pH 10 water solution to remove hydrophilic interferences.

  • Drying: Dry the sorbent bed by pulling a vacuum or flowing nitrogen through the cartridge for 5 minutes to remove residual water.

  • Elution: Elute the target analyte by passing 2 mL of acetonitrile containing 1% formic acid through the cartridge into a collection tube.

  • Final Preparation: The eluate can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for instrumental analysis.

Visualization: SPE Workflow

SPE_Workflow A 1. Condition (Methanol, then pH 10 Water) B 2. Load Sample (pH adjusted to 10) A->B C Interferences Pass Through B->C D 3. Wash (5% Methanol in pH 10 Water) B->D Analyte is Retained E 4. Elute (Acetonitrile + 1% Formic Acid) D->E Interferences Washed Away F Purified Analyte E->F

Caption: The four-step process of Solid-Phase Extraction.

Supercritical Fluid Extraction (SFE): The "Green" Chemistry Approach

SFE utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent.[9] Carbon dioxide (CO₂) is the most common choice as it is non-toxic, inexpensive, and has a readily accessible critical point (31°C, 74 bar).[10]

Expertise & Causality: Tuning Solvency with Pressure and Modifiers
  • The Need for a Modifier: Supercritical CO₂ is a nonpolar solvent with solvating power similar to hexane.[10] It is therefore ineffective at extracting our highly polar target molecule on its own. To overcome this, a small percentage of a polar organic solvent, known as a modifier, must be added to the CO₂ stream. Methanol or ethanol are common choices.[11] The modifier dramatically increases the polarity of the supercritical fluid, enabling it to effectively solvate the polar functional groups of the analyte.

  • Fine-Tuning with Pressure and Temperature: The solvating power of a supercritical fluid is directly related to its density, which can be precisely controlled by adjusting pressure and temperature.[12] Increasing the pressure at a constant temperature increases the fluid's density and solvating strength. This tunability allows for the development of highly selective extraction methods, potentially leaving behind undesirable matrix components.[9]

Conceptual Experimental Protocol: Modified SFE
  • Sample Preparation: The aqueous sample is typically loaded onto a solid support like diatomaceous earth or a polymeric sorbent and placed into the SFE extraction vessel. This pre-concentration step is often necessary for dilute aqueous samples.

  • System Parameters: The system is pressurized with CO₂ and the modifier (e.g., 15% methanol) is introduced via a separate pump. Typical starting conditions would be a pressure of 350 atm and a temperature of 40-50°C.[11]

  • Extraction: The supercritical fluid mixture is passed through the extraction vessel. The extraction can be performed in a dynamic mode (continuous flow) or a static mode (soaking) followed by a dynamic rinse.

  • Collection: The fluid exiting the extraction vessel is depressurized. This causes a dramatic drop in density and solvating power, causing the extracted analyte to precipitate out of the fluid and into a collection vessel or onto a solid-phase trap.[9] The now-gaseous CO₂ can be vented or recycled.

Visualization: SFE Process Flow

SFE_Process CO2_Tank CO₂ Tank Pump_CO2 CO₂ Pump CO2_Tank->Pump_CO2 Mod_Tank Modifier (Methanol) Pump_Mod Modifier Pump Mod_Tank->Pump_Mod Heater Heater Pump_CO2->Heater Pump_Mod->Heater Vessel Extraction Vessel (Sample) Heater->Vessel BPR Back Pressure Regulator Vessel->BPR Collector Collection Vessel BPR->Collector Vent Vent Collector->Vent

Caption: Schematic of a Supercritical Fluid Extraction system.

Microwave-Assisted Extraction (MAE): The High-Speed Option

MAE uses microwave energy to rapidly heat the extraction solvent, accelerating the mass transfer of analytes from the sample matrix into the solvent.[13] This technique dramatically reduces extraction times from hours to minutes and significantly cuts down on solvent consumption.[14]

Expertise & Causality: Leveraging Dielectric Heating
  • Mechanism of Action: Microwaves cause the dipolar molecules in the extraction solvent to rapidly oscillate, generating heat. In a closed-vessel system, this leads to a rapid increase in temperature and pressure, well above the solvent's atmospheric boiling point.[13] This superheated state enhances the solubility of the analyte and increases the solvent's penetration into the sample matrix, resulting in highly efficient and rapid extraction.

  • Solvent and System Considerations: The chosen organic solvent must have a significant dipole moment to absorb microwave energy effectively. For a liquid-liquid extraction scenario, a moderately polar solvent like dichloromethane could be used in a specialized vessel.[13] The power and duration of the microwave irradiation must be carefully optimized to maximize recovery without causing thermal degradation of the analyte.

Conceptual Experimental Protocol: MAE
  • Sample Preparation: An aliquot of the aqueous sample is placed into a microwave-transparent, pressure-resistant extraction vessel along with an appropriate volume of a suitable organic solvent (e.g., a hexane/acetone mixture).

  • Microwave Irradiation: The vessel is sealed and placed in the microwave extraction system. A typical program might involve ramping the temperature to 110°C over 5 minutes and holding for an additional 10-15 minutes.[13]

  • Cooling: The vessel is allowed to cool to room temperature before being opened.

  • Collection: The organic layer is separated from the aqueous layer, dried, and prepared for analysis as in the LLE protocol.

Visualization: MAE Workflow

MAE_Workflow A Aqueous Sample + Organic Solvent in Sealed Vessel B Microwave Irradiation (e.g., 110°C, 15 min) A->B C Cool to Room Temp B->C D Separate Organic Phase C->D E Final Extract D->E

Caption: A simplified workflow for Microwave-Assisted Extraction.

Comparative Performance Guide

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)Microwave-Assisted Extraction (MAE)
Principle Partitioning between two immiscible liquidsSelective adsorption onto a solid phase[6]Dissolution in a supercritical fluid[9]Microwave-enhanced solvent heating[13]
Selectivity Low to ModerateHigh to Very HighHigh (tunable)Moderate
Recovery Moderate to High (with repeats)Very High (>90% often achievable)HighVery High
Speed Slow (30-60 min per sample)Moderate (15-30 min per sample)Fast (10-60 min total cycle)[10]Very Fast (15-20 min per batch)[13]
Solvent Use High (~100 mL per sample)Low (~10 mL per sample)Very Low (modifier only)Low (~30 mL per sample)[13]
Automation DifficultReadily AvailableFully AutomatedBatch Automation
Capital Cost Very Low (Glassware)Low (Manifold, vacuum pump)Very HighHigh
Best For... Simple, infrequent extractions where solvent cost is not a major concern.High-throughput labs requiring high purity, reproducibility, and automation."Green" labs, R&D for selective extractions, thermally labile compounds.[12]Rapid screening, labs where speed is the primary driver.

Conclusion and Recommendations

The optimal extraction technique for 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene depends on the specific requirements of the laboratory, including sample throughput, required purity, available budget, and environmental considerations.

  • For routine quantitative analysis in a regulated or high-throughput environment, Solid-Phase Extraction (SPE) with an HLB sorbent is the superior choice. It offers the best combination of high recovery, excellent extract purity, low solvent consumption, and potential for automation.

  • For basic research or labs with limited equipment , a carefully optimized pH-modified Liquid-Liquid Extraction (LLE) is a viable and cost-effective method, though it is more labor-intensive and uses significantly more solvent.

  • For laboratories focused on green chemistry or requiring highly selective extractions of thermally sensitive compounds, Supercritical Fluid Extraction (SFE) is a powerful, albeit expensive, alternative.

  • When extraction speed is the absolute priority, Microwave-Assisted Extraction (MAE) provides the fastest sample turnaround but requires investment in specialized equipment.

By understanding the chemical nature of the target analyte and the fundamental principles of each technique, researchers can confidently select and implement a robust and efficient extraction strategy.

References

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Popp, P., & Kaleta, A. (2004). In Situ derivatization/solid-phase Microextraction: Determination of Polar Aromatic Amines. Analytical and Bioanalytical Chemistry.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem.
  • Biotage. (2023). How to choose the best elution solvent for SLE?.
  • Du, Y.-F., et al. (n.d.). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry.
  • Gmehling, J., & Gruber, D. (2014). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). EP0047331A1 - Recovery of nitrated aromatic compounds from nitration wash liquors.
  • SciELO. (n.d.). Magnetic Solid-Phase Extraction Combined with Dispersive Liquid-Liquid Microextraction Followed by HPLC for Determination of Four Aromatic Amines Released from Azo Dyes in Paper Samples.
  • PubMed. (2012). Optimization of supercritical fluid extraction combined with dispersive liquid-liquid microextraction as an efficient sample preparation method for determination of 4-nitrotoluene and 3-nitrotoluene in a complex matrix.
  • Oostdyk, T.S., et al. (2008). Solid‐phase extraction of primary aromatic amines from aqueous samples; comparison with liquid‐liquid extraction techniques. Journal of Liquid Chromatography & Related Technologies.
  • ResearchGate. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry.
  • PubMed. (2009). Optimization of dispersive liquid-liquid microextraction combined with gas chromatography for the analysis of nitroaromatic compounds in water.
  • TSI Journals. (n.d.). SUPERCRITICAL FLUID EXTRACTION.
  • Journal of New Developments in Chemistry. (n.d.). Supercritical Fluid Extraction.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • JournalsPub. (2025). Supercritical Fluid Extraction: Mechanisms, Applications, and Recent Developments.
  • Luque de Castro, M.D., & Garcia-Ayuso, L.E. (n.d.). Microwave assisted extraction of organic compounds. Analusis.
  • Wikipedia. (n.d.). Supercritical fluid extraction.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • MDPI. (2010). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices.
  • PMC. (2024). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater.
  • Frontiers. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Comprehensive Safety and Operational Guide: Handling 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene As a highly substituted nitroaromatic compound containing primary aromatic amines and halogens, 2,3-Diamino-4-bromo-5-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

As a highly substituted nitroaromatic compound containing primary aromatic amines and halogens, 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene presents a complex hazard profile. The convergence of these functional groups means the molecule is not only highly lipophilic (facilitating rapid skin absorption) but also poses acute toxicity, sensitization, and thermal decomposition risks.

This guide provides the required causality-based protocols for researchers and drug development professionals to safely handle this intermediate.

Hazard Causality & Mechanistic Profile

To design a self-validating safety protocol, we must first understand the structural causality of the hazards:

  • Aromatic Amines (-NH₂): The diamino groups act as strong nucleophiles and potential sensitizers. Aromatic amines irreversibly bind with humic substances and biological macromolecules, posing significant systemic toxicity and suspected carcinogenic risks[1][2].

  • Nitroaromatic Core (-NO₂): Nitroaromatics exhibit high decomposition energies. While decomposition is a kinetic event, the introduction of electron-withdrawing halogens (F, Br) alongside electron-donating amines creates a highly polarized ring system that can lower the thermal onset of autocatalytic decomposition[3].

  • Halogens (-Br, -F): These groups increase the compound's lipophilicity, allowing it to rapidly permeate standard laboratory glove materials and biological membranes.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for prolonged contact with halogenated aromatic amines. The selection of PPE must account for both the mechanical strain of the operation and the chemical permeation rates[4].

Mandatory PPE:

  • Respiratory Protection: When handling dry powders, dust can form explosive mixtures in the air or be inhaled. A NIOSH-certified full-facepiece particulate respirator (N95 or P100) or a Powered Air-Purifying Respirator (PAPR) is required if local exhaust ventilation is insufficient[2][4].

  • Eye Protection: Impact- and splash-resistant chemical goggles. Face shields should be added during scale-up or solvent transfer[5].

  • Body Protection: Tyvek-Pro Tech 'C' or 'F' disposable coveralls are recommended to prevent particulate accumulation on standard cotton lab coats, which can act as a reservoir for skin absorption[2].

Table 1: Glove Permeation & Breakthrough Data for Aromatic Amines/Nitroaromatics

Data extrapolated from standard aromatic amine and nitroaromatic handling guidelines[1][5].

Glove MaterialThickness (mm)Protection ClassBreakthrough Time (EN 374)Recommended Use Case
Laminate (Silver Shield) 0.07Class 6> 480 minutesPrimary handling, spill cleanup, prolonged exposure.
Butyl Rubber 0.35Class 5> 240 minutesSolution preparation, reactor loading.
Heavy-Duty Nitrile 0.11 - 0.20Class 3> 60 minutesBrief contact, splash protection only. Must double-glove.
Standard Latex VariableClass 0< 10 minutesDO NOT USE. Rapid permeation by lipophilic amines.

Protocol Rule: If a Class 3 glove is contaminated, it must be replaced immediately, as polymer matrices are compromised by movement and chemical exposure[1].

Operational Plan: Step-by-Step Methodology

Every step in this workflow is designed to mitigate static discharge, thermal excursions, and exposure.

Step 1: Thermal Profiling (Pre-Operation)

  • Before scaling up any reaction involving this compound, conduct Differential Scanning Calorimetry (DSC) to determine the approximate onset temperature of decomposition. Apply the "100-degree rule" (keep process temperatures at least 100°C below the detected onset)[3].

Step 2: Weighing and Transfer

  • Environment: Perform all weighing inside a certified, grounded powder-dispensing fume hood or a glovebox.

  • Tools: Use anti-static spatulas and grounded weighing boats. Avoid shock and friction, as highly substituted nitroaromatics can be sensitive to mechanical stimuli[4].

  • Transfer: Transfer the solid using a sealed container to the reaction vessel to prevent aerosolization of the dust.

Step 3: Reaction Monitoring

  • If conducting a distillation or heating the compound, use reduced pressure to keep temperatures well below the thermal decomposition threshold[3].

  • Ensure the reaction vessel is equipped with an emergency pressure-relief system.

Disposal and Decontamination Plan

Nitroaromatics and aromatic amines are highly toxic to aquatic life with long-lasting effects[1].

  • Spill Cleanup: Do not sweep dry powder. Contain spills by gently covering them with inert, damp absorbent material (sand, earth, or vermiculite) to prevent dust generation[5]. Place in a suitable, labeled, non-removable head drum[1].

  • Decontamination: Wash all contaminated surfaces with a solvent appropriate for the synthesis (e.g., acetone or methanol), followed by a dilute acidic wash (if compatible) to protonate residual amines, rendering them water-soluble for collection.

  • Waste Segregation: Segregate as Halogenated Organic Waste / Nitroaromatic Waste . Do not mix with strong oxidizers, reducing agents, or alkali metals.

Operational Workflow Visualization

HandlingWorkflow A 1. Hazard Assessment DSC Thermal Profiling B 2. PPE Donning Laminate Gloves & Tyvek A->B C 3. Weighing Anti-Static Fume Hood B->C D 4. Transfer & Reaction Maintain <100°C Below Onset C->D E 5. Decontamination Solvent/Acid Wash D->E F 6. Waste Disposal Segregate as Halogenated E->F

Caption: Step-by-step operational workflow for handling highly substituted nitroaromatic amines.

References

  • Cohizon. "MATERIAL SAFETY DATA SHEET - Cohizon (Aromatic Amines and Nitro Compounds)." Cohizon. Available at: [Link]

  • American Chemical Society (ACS). "Hazard Evaluation and Safety Considerations for Scale-Up of Nitroaromatics." ACS Publications. Available at: [Link]

  • BigCommerce (Uralane). "SAFETY DATA SHEET URALANE® 5774-1 A US (Primary Aromatic Amines)." BigCommerce. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene
Reactant of Route 2
Reactant of Route 2
2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene
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